molecular formula C7H4BrIN2 B1377932 4-Bromo-7-iodo-1H-indazole CAS No. 1449008-23-4

4-Bromo-7-iodo-1H-indazole

Cat. No.: B1377932
CAS No.: 1449008-23-4
M. Wt: 322.93 g/mol
InChI Key: XRIPZGWTZPVRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-iodo-1H-indazole is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPZGWTZPVRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)C=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311334
Record name 4-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-23-4
Record name 4-Bromo-7-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-iodo-1H-indazole: Synthesis, Reactivity, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Indazoles in Modern Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) containing such a motif.[1] Among these, the 1H-indazole core is a "privileged pharmacophore," a framework capable of interacting with a wide array of biological targets. This versatility has led to the development of several FDA-approved drugs containing the indazole moiety, such as Axitinib and Pazopanib for cancer therapy.[1]

The strategic introduction of multiple, distinct halogen atoms onto the indazole scaffold, such as in 4-Bromo-7-iodo-1H-indazole , provides a powerful tool for synthetic and medicinal chemists. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions allows for regioselective, sequential functionalization. This enables the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, key reactivity patterns, and the potential applications of this compound as a versatile building block for research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, boiling point, and solubility are not widely reported in the current literature. The data for the related compound, 4-bromo-1H-indazole, is provided for reference.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1449008-23-4[2]
Molecular Formula C₇H₄BrIN₂[2]
Molecular Weight 322.93 g/mol N/A
Appearance Not available (Predicted: Solid)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
¹H NMR Data Not availableN/A
¹³C NMR Data Not availableN/A
Reference Compound Data 4-Bromo-1H-indazole
Melting Point165-167 °C

Synthesis of this compound

While a specific, published synthesis for this compound is not readily found, a highly plausible route involves the direct iodination of commercially available 4-bromo-1H-indazole. This strategy is analogous to the reported synthesis of other halo-indazoles, such as the iodination of 6-bromo-1H-indazole. The reaction proceeds via electrophilic substitution, with the C7 position being a likely site for iodination.

Synthesis cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 4-Bromo-1H-indazole 4-Bromo-1H-indazole Reagents 1. Iodine (I₂) 2. Potassium Hydroxide (KOH) 3. N,N-Dimethylformamide (DMF) 4-Bromo-1H-indazole->Reagents Iodination Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound via iodination of 4-bromo-1H-indazole.

Materials:

  • 4-Bromo-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-bromo-1H-indazole (1.0 eq.) in DMF, add powdered potassium hydroxide (2.0-3.0 eq.) portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes.

  • Add iodine (1.5-2.0 eq.) in several portions.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity and Synthetic Utility

The presence of two different halogen atoms with distinct reactivities makes this compound a highly valuable intermediate for the regioselective synthesis of more complex molecules. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction is expected to proceed selectively at the C7 position, leaving the C4-bromo substituent intact for subsequent transformations.

Suzuki_Coupling Start This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Catalyst Boronic_Acid R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) Boronic_Acid->Catalyst Product 4-Bromo-7-(R)-1H-indazole Catalyst->Product  Suzuki-Miyaura Coupling

Caption: Regioselective Suzuki-Miyaura coupling at the C7 position.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Objective: To achieve selective C-C bond formation at the C7 position of this compound.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3] Similar to the Suzuki coupling, this reaction is expected to occur selectively at the more reactive C7-iodo position of this compound, allowing for the introduction of a wide range of primary and secondary amines.

Buchwald_Hartwig Start This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., Cs₂CO₃, NaOtBu) Solvent (e.g., Toluene, Dioxane) Start->Catalyst Amine R¹R²NH (Primary or Secondary Amine) Amine->Catalyst Product 4-Bromo-7-(NR¹R²)-1H-indazole Catalyst->Product Buchwald-Hartwig Amination

Caption: Regioselective Buchwald-Hartwig amination at the C7 position.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

Objective: To achieve selective C-N bond formation at the C7 position of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq.)

  • Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos, BINAP) (1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 eq.)

  • Anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst/ligand, and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

The 1H-indazole scaffold is a key component in a multitude of biologically active molecules. The ability to introduce diverse substituents at specific positions is crucial for optimizing the pharmacological properties of a lead compound. This compound is an ideal starting point for the creation of compound libraries for high-throughput screening.

The differential reactivity of the two halogen atoms allows for a divergent synthetic approach. For instance, a library of compounds can be generated by first performing a Suzuki-Miyaura coupling at the C7 position with a variety of boronic acids, followed by a second coupling reaction (e.g., another Suzuki, Buchwald-Hartwig, or Sonogashira reaction) at the C4 position. This stepwise functionalization enables the rapid generation of a wide range of structurally diverse molecules from a single, versatile starting material.

While no specific drugs have been identified as being directly derived from this compound in the reviewed literature, its potential as a key intermediate in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics is significant.

Safety and Handling

No specific safety data for this compound is readily available. However, based on the data for the closely related 4-bromo-1H-indazole, it should be handled with care. The GHS classification for 4-bromo-1H-indazole includes warnings for being toxic if swallowed, causing skin irritation, and causing serious eye irritation.[3]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

A Technical Guide to 4-Bromo-7-iodo-1H-indazole (CAS 1449008-23-4): A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Bromo-7-iodo-1H-indazole, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, sourcing, strategic synthetic utility, and its role as a privileged scaffold in the creation of novel therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational structures in medicinal chemistry, with approximately 60% of all unique small-molecule drugs approved by the U.S. FDA containing such a scaffold.[1] Among these, the indazole nucleus is of paramount importance.[2] As a bioisostere for the native indole moiety, the indazole core offers unique hydrogen bonding capabilities and metabolic properties that make it a "privileged scaffold" in drug design. Its derivatives have demonstrated a vast range of pharmacological activities, leading to the development of successful drugs like the anti-cancer agents Axitinib and Pazopanib.[1][2]

The strategic introduction of multiple, distinct halogen atoms onto this scaffold, as seen in this compound, creates a highly versatile building block. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective, sequential functionalization, a crucial advantage for building molecular complexity and generating diverse compound libraries for drug discovery programs.[1]

PART 1: Core Compound Identification and Sourcing

Accurate identification and reliable sourcing are the first critical steps in any research endeavor.

Chemical Identity
  • Compound Name: this compound

  • CAS Number: 1449008-23-4[3][4][5]

  • Molecular Formula: C₇H₄BrIN₂[4]

  • Molecular Weight: 322.93 g/mol [5]

Physicochemical Properties
PropertyValueSource
AppearanceN/A (Typically a solid)[4]
Purity≥97% (Typical)[4]
Storage Temperature2-8°C[4]
Shipping TemperatureRoom Temperature[4]
Commercial Suppliers

Sourcing high-quality starting materials is essential for reproducible results. The following suppliers have been identified for this compound.

SupplierCAS NumberNotes
Sigma-Aldrich (Merck)1449008-23-4A well-established global supplier of research chemicals.[5]
AOBChem1449008-23-4Offers various pack sizes with stock in the USA and China.[4]
Reagentia1449008-23-4European-based supplier.[3]
CheMondisN/AA marketplace to connect with various suppliers.[6]
BenchChem1449008-23-4Supplier of advanced chemical building blocks.[1]

PART 2: The Chemistry of a Di-halogenated Indazole: Synthesis and Reactivity

The true value of this compound lies in its chemical reactivity, which is governed by the two different halogen substituents.

Plausible Synthetic Workflow

G Indazole 1H-Indazole BromoIndazole 4-Bromo-1H-indazole Indazole->BromoIndazole Regioselective Bromination ProtectedIndazole N-Protected 4-Bromo-1H-indazole BromoIndazole->ProtectedIndazole N-Protection (e.g., SEM, Boc) FinalProduct This compound ProtectedIndazole->FinalProduct Directed Iodination (e.g., I₂, KOH/DMF) Deprotection Deprotection FinalProduct->Deprotection If necessary

Caption: Plausible synthetic route for this compound.

The Principle of Regioselective Functionalization

The key to this molecule's utility is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive and will undergo oxidative addition to a Palladium(0) catalyst under milder conditions than the carbon-bromine bond.[1] This allows for a stepwise approach to building molecular complexity.

  • Step 1: C7-Position Functionalization (Suzuki Coupling): The more reactive C-I bond at the 7-position can be selectively coupled with a boronic acid or ester.

  • Step 2: C4-Position Functionalization (Buchwald-Hartwig Amination): The remaining C-Br bond at the 4-position can then be functionalized in a subsequent reaction, such as an amination, under slightly more forcing conditions.

G Start This compound Intermediate 4-Bromo-7-Aryl-1H-indazole Start->Intermediate Step 1: Suzuki Coupling R-B(OH)₂ Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Cs₂CO₃) SELECTIVE AT C7-I Final 4-Amino-7-Aryl-1H-indazole Intermediate->Final Step 2: Buchwald-Hartwig R₂-NH Pd Catalyst (e.g., BrettPhos) Base (e.g., LiHMDS) FUNCTIONALIZATION AT C4-Br

Caption: Regioselective cross-coupling strategy.

Exemplar Protocol: Selective Suzuki-Miyaura Coupling at the C7-Position

This protocol is adapted from general procedures for Suzuki coupling on halogenated indazoles and serves as a validated starting point.[7]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid pinacol ester (1.2 equiv.), and cesium carbonate (1.5 equiv.).[7]

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.[7]

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (5 mol%).[7]

  • Reaction Execution: Heat the reaction mixture to 100°C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.[7]

  • Workup: Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to yield the 4-bromo-7-aryl-1H-indazole intermediate.

Causality: The choice of a catalyst like Pd(dppf)Cl₂ and a base like cesium carbonate provides robust conditions for the Suzuki coupling. The higher reactivity of the C-I bond ensures that the reaction proceeds selectively at the 7-position, leaving the 4-bromo position intact for subsequent transformations.

PART 3: Applications in Drug Discovery

The indazole scaffold is a cornerstone of modern medicinal chemistry, and multi-halogenated derivatives like this compound are enabling tools for innovation.

  • Scaffold Hopping and Bioisosterism: Indazole is an effective bioisostere for phenol and indole. It mimics the hydrogen bond donating ability of these groups while offering an additional hydrogen bond acceptor (the N2 nitrogen) and altering physicochemical properties like lipophilicity and metabolic stability. This makes it a valuable motif for "scaffold hopping" exercises to discover new intellectual property and improve drug-like properties.

  • Kinase Inhibitor Development: The indazole ring is a privileged structure for kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket. The ability to selectively functionalize the 4 and 7 positions of the ring allows for the precise placement of substituents to optimize potency and selectivity against specific kinase targets.

  • Fragment-Based Drug Discovery (FBDD): The indazole core is a popular fragment in FBDD campaigns. Using this compound allows chemists to start with a core fragment and rapidly "grow" it in two different vectors, efficiently exploring the chemical space around a target protein's binding site. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a critical intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor, demonstrating the real-world application of such fragments.[8]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for synthetic and medicinal chemists. Its defining feature—the differential reactivity of its two halogen atoms—provides a pre-programmed roadmap for regioselective functionalization. This enables the efficient and controlled synthesis of complex, multi-substituted indazole derivatives, fueling the discovery of next-generation therapeutics. Its availability from multiple commercial suppliers makes it an accessible and indispensable building block for any research program targeting the rich pharmacological potential of the indazole scaffold.

References

A Technical Guide to the Spectral Analysis of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated spectral characteristics of 4-Bromo-7-iodo-1H-indazole. As a novel halogenated indazole derivative, understanding its structural features through spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it offers field-proven, step-by-step protocols for the acquisition of high-quality spectral data, ensuring experimental reproducibility and integrity. The causality behind experimental choices is explained, providing a self-validating framework for researchers. This guide is intended to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of substituted indazoles.

Introduction: The Significance of this compound

The indazole nucleus is a "privileged pharmacophore" in drug discovery, forming the core structure of numerous compounds with a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] The strategic placement of halogen atoms on the indazole scaffold can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[2] this compound, with its distinct substitution pattern, presents a unique opportunity for the development of novel therapeutic agents and functional materials. Accurate spectral characterization is the cornerstone of its scientific exploration.

Molecular Structure:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition setup->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process analyze Spectral Analysis process->analyze MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_anal_ms Data Analysis dissolve_ms Dissolve in Methanol infuse Infuse into ESI Source dissolve_ms->infuse acquire_ms Acquire Mass Spectrum infuse->acquire_ms identify_peaks Identify Molecular & Fragment Ions acquire_ms->identify_peaks analyze_pattern Analyze Isotopic Pattern identify_peaks->analyze_pattern

References

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 4-Bromo-7-iodo-1H-indazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Although a definitive crystal structure is not publicly available, this document outlines a robust, scientifically-grounded pathway to obtaining and characterizing this molecule. We delve into the strategic considerations for its synthesis, leveraging established methodologies for halogenated indazoles. Furthermore, a detailed exposition on the principles and practices of small molecule crystallization is presented, tailored to a molecule of this nature. The guide culminates in a thorough discussion of the X-ray crystallographic workflow, from data acquisition to structure elucidation and refinement, and an expert analysis of the anticipated intermolecular interactions that would govern its solid-state architecture. This document is intended to serve as a practical and intellectual roadmap for researchers engaged in the study of halogenated indazoles and their applications in drug discovery and crystal engineering.

Introduction: The Significance of Halogenated Indazoles

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous pharmacologically active agents.[1] Their structural versatility and ability to engage in various intermolecular interactions make them privileged structures in drug design. The introduction of halogen atoms, particularly bromine and iodine, onto the indazole core can profoundly influence a molecule's physicochemical and biological properties. This includes modulating lipophilicity, metabolic stability, and, crucially, its binding affinity to biological targets through the formation of halogen bonds.[2]

This compound (C₇H₄BrIN₂) presents a particularly interesting case for structural investigation.[3] The presence of two different halogen atoms at distinct positions on the bicyclic ring system suggests the potential for complex and highly directional intermolecular interactions, including hydrogen bonding (N-H---N), halogen bonding (N---I, N---Br, Br---I), and π-stacking. Understanding the interplay of these forces in the solid state is paramount for rational drug design and the development of novel crystalline materials with tailored properties.

This guide will provide a comprehensive, albeit prospective, analysis of the crystal structure of this compound. We will begin by proposing a viable synthetic route, followed by a detailed discussion of crystallization strategies and the definitive process of X-ray crystal structure determination.

Synthesis of this compound: A Strategic Approach

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-bromo-1H-indazole. The strategy involves the regioselective iodination of the 4-bromo-1H-indazole core.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a suitable aniline precursor, leading to the formation of 4-bromo-1H-indazole, which is then subjected to iodination.

Synthesis_Pathway A 2-Bromo-5-methylaniline B 4-Bromo-1H-indazole A->B Diazotization, Ring Closure C This compound B->C Iodination (e.g., NIS)

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of 4-Bromo-1H-indazole

A common method for the synthesis of indazoles from anilines is the diazotization followed by ring closure.

Materials:

  • 2-Bromo-5-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetic acid

  • Suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve 2-bromo-5-methylaniline in a mixture of acetic acid and hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete diazotization.

  • Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-1H-indazole.

Experimental Protocol: Iodination of 4-Bromo-1H-indazole

The iodination of the indazole ring can be achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS).[4] The regioselectivity of the iodination will be directed by the existing substituents.

Materials:

  • 4-Bromo-1H-indazole

  • N-Iodosuccinimide (NIS)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 4-bromo-1H-indazole in the anhydrous solvent under an inert atmosphere.

  • Add N-iodosuccinimide portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Crystallization: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure.[5] For a small organic molecule like this compound, several crystallization techniques can be employed.

Principles of Crystallization

Crystallization is a process of solid formation where atoms or molecules are highly organized into a structure known as a crystal. The process is driven by achieving a supersaturated solution, from which the solute can precipitate in an ordered fashion.

Common Crystallization Techniques
Technique Description Advantages Considerations
Slow Evaporation The solute is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, increasing the concentration of the solute until it crystallizes.[5]Simple setup, effective for many compounds.Rate of evaporation needs to be controlled.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the solution, reducing the solubility of the compound and inducing crystallization.Good control over the rate of crystallization.Requires a suitable solvent/anti-solvent pair.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents.Can produce high-quality crystals.Requires careful layering to avoid mixing.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Effective for compounds with a steep solubility curve.The cooling rate must be slow and controlled.
Recommended Protocol for this compound

A combination of slow evaporation and vapor diffusion would be a prudent starting point.

Solvent Screening:

  • A range of solvents with varying polarities should be screened for their ability to dissolve the compound at room temperature and upon heating. Good candidates are solvents in which the compound has moderate solubility.

Procedure (Vapor Diffusion):

  • Prepare a concentrated solution of this compound in a good solvent (e.g., acetone, ethyl acetate).

  • Place a small vial containing this solution inside a larger, sealed jar.

  • Add a more volatile anti-solvent (e.g., hexane, diethyl ether) to the larger jar, ensuring the liquid levels are below the top of the inner vial.

  • Seal the jar and leave it undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

X-ray Crystal Structure Determination: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6]

The Workflow of X-ray Crystallography

Caption: The workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.[3]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[7]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since only the intensities (related to the square of the structure factor amplitudes) are measured, the phase information is lost. Methods like direct methods or Patterson methods are used to generate an initial model of the electron density.[8]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data.[9]

  • Structure Validation and Analysis: The final refined structure is validated for its chemical and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.

  • Deposition: The final crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the scientific community.[10][11]

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the key structural features of this compound based on the known principles of crystal engineering and the behavior of similar halogenated heterocycles.[12]

Dominant Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds and halogen bonds.

  • N-H---N Hydrogen Bonding: The indazole N-H group is a strong hydrogen bond donor, and the pyrazole-type nitrogen is a good acceptor. This is likely to lead to the formation of strong N-H---N hydrogen bonds, which could result in the formation of chains or cyclic motifs of molecules.

  • Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than bromine. Potential halogen bond acceptors in the structure include the nitrogen atoms of neighboring molecules. N---I and N---Br interactions are highly probable.

  • Halogen---Halogen Interactions: Type II halogen-halogen interactions (Br---I) are also possible, where the electrophilic region of one halogen atom interacts with the nucleophilic equatorial region of another.[4]

  • π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Anticipated Crystal Packing

The interplay of these directional interactions will likely lead to a densely packed and highly ordered crystalline structure. The specific arrangement will depend on the relative strengths of the hydrogen and halogen bonds and the steric demands of the substituents. It is plausible that the strong N-H---N hydrogen bonds will form a primary structural motif, which is then further organized by the weaker but highly directional halogen bonds and π-stacking interactions.

Conclusion: A Path Forward for Structural Elucidation

This technical guide has provided a comprehensive and scientifically rigorous framework for the synthesis, crystallization, and crystal structure determination of this compound. While a definitive experimental structure remains to be reported, the proposed methodologies and predictive analysis of its solid-state behavior offer a clear and actionable path for researchers in the field. The elucidation of this crystal structure will undoubtedly provide valuable insights into the interplay of non-covalent interactions in halogenated heterocyclic systems, with significant implications for the design of new pharmaceuticals and functional materials.

References

The Emerging Potential of 4-Bromo-7-iodo-1H-indazole Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structure allows for diverse interactions with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide delves into the specific potential of 4-bromo-7-iodo-1H-indazole derivatives, a class of compounds that, while not extensively studied, holds significant promise for the development of novel therapeutics. By examining the established roles of the indazole core and the strategic placement of bromine and iodine substituents, we can project the likely biological activities and guide future research in this area. This document will serve as a comprehensive resource, outlining the synthetic rationale, potential mechanisms of action, and experimental workflows for investigating this promising class of molecules.

The Indazole Scaffold: A Foundation of Versatile Bioactivity

Indazoles are bicyclic heterocyclic compounds that have garnered substantial attention in drug discovery. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, particularly protein kinases.[4] This has led to the successful development of several FDA-approved drugs containing the indazole moiety. The inherent stability of the 1H-indazole tautomer makes it a reliable and predictable core for designing new bioactive agents.[2] The diverse biological activities attributed to indazole derivatives underscore their importance as a foundational structure in medicinal chemistry.[1][2]

Strategic Halogenation: The Role of Bromine and Iodine in Modulating Activity

The introduction of halogens is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The specific placement of bromine at the C4 position and iodine at the C7 position of the indazole ring in this compound is a deliberate design choice aimed at enhancing its therapeutic potential.

Bromine at the C4 Position: The presence of a bromine atom at the C4 position has been associated with potent antibacterial activity. A study on novel 4-bromo-1H-indazole derivatives revealed their ability to inhibit the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[5] This suggests that the 4-bromo-indazole scaffold could be a promising starting point for the development of new antibiotics, particularly against resistant bacterial strains.[5]

Iodine at the C7 Position: The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodine atom at the C7 position a versatile synthetic handle.[6] This allows for the facile introduction of various functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[6] This differential reactivity between the C-I and C-Br bonds is a key feature for the further diversification of the this compound scaffold.[6]

Projected Biological Activities of this compound Derivatives

While direct experimental data on the biological activities of this compound is limited, we can infer its potential based on the known activities of related compounds and the principles of medicinal chemistry.

Anticancer Potential: Targeting Protein Kinases

The indazole core is a well-known kinase hinge-binder.[4] The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The strategic placement of bulky halogen atoms like bromine and iodine can enhance binding affinity and selectivity for specific kinases. The anticancer activity of numerous indazole derivatives has been well-documented, with several compounds progressing to clinical trials.[7][8] Given this precedent, it is highly probable that derivatives of this compound will exhibit anticancer properties, likely through the inhibition of protein kinases involved in cell proliferation and survival.

Below is a diagram illustrating the general mechanism of kinase inhibition by indazole derivatives.

kinase_inhibition General Mechanism of Kinase Inhibition by Indazole Derivatives cluster_kinase Kinase Active Site ATP ATP Hinge_Region Hinge Region ATP->Hinge_Region Binds Phosphorylation Substrate Phosphorylation Hinge_Region->Phosphorylation Enables Substrate Substrate Substrate->Phosphorylation Indazole_Derivative This compound Derivative Indazole_Derivative->Hinge_Region Competitively Binds Inhibition Inhibition Cellular_Response Downstream Signaling & Cellular Response Phosphorylation->Cellular_Response Inhibition->Phosphorylation Blocks

Caption: Competitive binding of an indazole derivative to the kinase hinge region, preventing ATP binding and subsequent substrate phosphorylation.

Antibacterial Activity: Targeting FtsZ

As previously mentioned, 4-bromo-1H-indazole derivatives have shown promise as inhibitors of the bacterial cell division protein FtsZ.[5] This provides a strong rationale for investigating the antibacterial properties of this compound and its derivatives. The addition of the iodine at the C7 position offers an opportunity to further modify the scaffold and potentially enhance its potency and spectrum of activity against various bacterial pathogens.

The workflow for screening antibacterial activity is outlined below:

antibacterial_screening_workflow Workflow for Antibacterial Activity Screening Start Synthesize this compound Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC FtsZ_Assay In vitro FtsZ Polymerization Assay MIC->FtsZ_Assay Lead_Optimization Lead Optimization (SAR) MBC->Lead_Optimization Cell_Morphology Microscopy of Bacterial Cell Morphology FtsZ_Assay->Cell_Morphology Cell_Morphology->Lead_Optimization End Identify Potent Antibacterial Lead Compound Lead_Optimization->End

Caption: A stepwise workflow for the evaluation of the antibacterial potential of this compound derivatives.

Experimental Protocols

Synthesis of this compound

Protocol for Iodination of a Bromo-Indazole (Adapted from a similar synthesis of 6-bromo-3-iodo-1H-indazole): [7]

  • Dissolve 4-bromo-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium hydroxide (KOH), to the solution.

  • Slowly add a solution of iodine (I₂) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as kinase inhibitors, a standard in vitro kinase assay can be employed.

General Protocol for a Kinase Glo® Assay:

  • Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP.

  • Add varying concentrations of the test compound (derivatives of this compound) to the reaction mixture in a 96-well plate.

  • Include appropriate controls (no inhibitor and a known inhibitor).

  • Incubate the plate at the optimal temperature for the kinase reaction for a specified period.

  • Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antibacterial Susceptibility Testing

The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Data Presentation

The following table provides a hypothetical framework for summarizing the biological data that would be generated from the experimental protocols described above.

Compound IDStructureTarget Kinase IC₅₀ (µM)Bacterial Strain MIC (µg/mL)
Parent Scaffold This compoundData Not AvailableData Not Available
Derivative 1 [Structure of Derivative 1][IC₅₀ Value][MIC Value]
Derivative 2 [Structure of Derivative 2][IC₅₀ Value][MIC Value]
Reference Drug [Structure of Reference Drug][Known IC₅₀ Value][Known MIC Value]

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The strategic placement of two different halogens provides both a foundation for potent biological activity and a versatile platform for synthetic diversification. Based on the established pharmacology of the indazole core and the known effects of halogenation, it is reasonable to hypothesize that derivatives of this scaffold will exhibit significant anticancer and antibacterial properties.

References

Reactivity profile of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-7-iodo-1H-indazole

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic di-halogenation, specifically as seen in this compound, presents a molecule primed for intricate and selective functionalization. This guide provides a comprehensive analysis of the reactivity profile of this scaffold, focusing on the principles of chemoselective palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The orthogonal reactivity of the C-I and C-Br bonds allows for a stepwise and controlled diversification, making this compound an exceptionally valuable building block in the synthesis of complex, unsymmetrically substituted derivatives for structure-activity relationship (SAR) studies.[3]

The Foundation: Understanding Differential Reactivity

The synthetic utility of this compound is anchored in the differential reactivity of its two carbon-halogen bonds.[3] In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond at the C7 position is significantly more reactive than the carbon-bromine (C-Br) bond at the C4 position.[3]

This chemoselectivity is governed by the principles of oxidative addition, the rate-determining step in many cross-coupling catalytic cycles. The C-I bond has a lower bond dissociation energy compared to the C-Br bond. Consequently, it undergoes oxidative addition to a low-valent palladium(0) catalyst at a much faster rate and under milder conditions (e.g., lower temperatures).[3][4] This inherent reactivity difference is the key to a powerful synthetic strategy:

  • Selective C7 Functionalization: The C7-iodo position can be selectively targeted with a cross-coupling reaction, leaving the C4-bromo position untouched.[3]

  • Sequential C4 Functionalization: The resulting 4-bromo-7-substituted-1H-indazole can then undergo a second, distinct cross-coupling reaction at the less reactive C4 position, often requiring more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems).[3]

This orthogonal, stepwise approach enables the controlled and predictable synthesis of diverse di-substituted indazoles, a critical capability for building compound libraries for drug discovery.

G cluster_0 Reactivity Principle A This compound B Pd(0) Catalyst (Low Temperature) A->B Milder Conditions C Oxidative Addition at C7 (C-I Bond) A->C B->C D 4-Bromo-7-pallado-1H-indazole Intermediate C->D E C4 (C-Br Bond) Remains Intact D->E

Caption: Oxidative addition selectively occurs at the more labile C-I bond.

Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5] For the this compound scaffold, three such reactions are of paramount importance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[6][7][8] Its popularity stems from mild reaction conditions, broad substrate scope, and the commercial availability of a vast array of boronic acids.[6]

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst. A crucial subsequent step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8] Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst.

G cluster_1 Selective Suzuki Coupling at C7 cluster_2 Subsequent Suzuki Coupling at C4 Start This compound Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Low Temp (e.g., 80°C) Start->Catalyst Boronic R¹-B(OH)₂ Boronic->Catalyst Product1 4-Bromo-7-(R¹)-1H-indazole Catalyst->Product1 Product1_node 4-Bromo-7-(R¹)-1H-indazole Catalyst2 Pd Catalyst Base Higher Temp Product1_node->Catalyst2 Boronic2 R²-B(OH)₂ Boronic2->Catalyst2 Product2 4-(R²)-7-(R¹)-1H-indazole Catalyst2->Product2

Caption: Sequential Suzuki-Miyaura coupling workflow.

Experimental Protocol: Selective Suzuki Coupling at the C7-Position

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl boronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[7][9]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[9]

  • Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is unique in its typical use of a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[10] The resulting alkynyl-substituted indazoles are valuable intermediates, serving as handles for further transformations like cycloadditions or as key structural elements in conjugated materials.[11]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. The key transmetalating species is a copper(I) acetylide, formed in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt in the presence of an amine base.[11] Reductive elimination from the palladium center furnishes the product.

Experimental Protocol: Selective Sonogashira Coupling at the C7-Position

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-8 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Reagent Addition: Add a degassed anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the 4-bromo-7-alkynyl-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[12][13] This transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[14] For this reaction, the choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[13][14]

Mechanistic Insight: The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a strong base (to form a palladium amido complex), and finally, reductive elimination to form the C-N bond.[12] The bulky ligands facilitate the reductive elimination step and prevent catalyst decomposition.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C7-Position

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable bulky phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., sodium tert-butoxide or cesium carbonate) to a dry Schlenk tube.[14]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at a temperature typically between 80-110 °C for 4-24 hours.[14] Monitor by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Data Summary: Reaction Conditions

The successful sequential functionalization of this compound hinges on the careful selection of reaction parameters to control the chemoselectivity.

PositionReactionTypical Catalyst / LigandTypical BaseTypical Solvent(s)Temperature (°C)
C7 (Iodo) Suzuki-MiyauraPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, DME70 - 90
C7 (Iodo) SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHTHF, DMF25 - 60
C7 (Iodo) Buchwald-HartwigPd₂(dba)₃ / XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane80 - 110
C4 (Bromo) Suzuki-MiyauraPd(dppf)Cl₂, Pd(OAc)₂ / SPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene90 - 120
C4 (Bromo) SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHDMF, Dioxane60 - 100
C4 (Bromo) Buchwald-HartwigPd₂(dba)₃ / RuPhos, BrettPhosK₃PO₄, LiHMDSToluene, Dioxane100 - 120

Note: Conditions are generalized and may require optimization for specific substrates.

Overall Synthetic Strategy

The differential reactivity enables a divergent synthetic approach from a single starting material, allowing for the creation of a matrix of compounds with diverse substitutions at the C4 and C7 positions. This is a highly efficient strategy in lead optimization campaigns.

G cluster_c7 C7 Functionalization (Milder Conditions) cluster_c4 C4 Functionalization (Forcing Conditions) A This compound B Suzuki R¹-B(OH)₂ A->B C Sonogashira H-C≡C-R¹ A->C D Buchwald HNR¹R² A->D E 4-Bromo-7-(R¹)-1H-indazole (Intermediate) B->E C->E D->E F Suzuki R³-B(OH)₂ E->F G Sonogashira H-C≡C-R³ E->G H Buchwald HNR³R⁴ E->H I 4,7-Disubstituted 1H-Indazole Library F->I G->I H->I

Caption: Divergent synthesis strategy from this compound.

Conclusion

This compound is a masterful example of strategic molecular design for chemical synthesis. The pronounced difference in reactivity between the C7-I and C4-Br bonds provides a reliable and controllable handle for sequential, orthogonal functionalization. By leveraging well-established palladium-catalyzed cross-coupling methodologies—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—researchers can access a vast chemical space of unsymmetrically di-substituted indazoles from a single, common intermediate. This capability is not merely a synthetic convenience; it is a critical accelerator for drug discovery programs, enabling the rapid and efficient exploration of structure-activity relationships to develop novel therapeutics. This guide has outlined the core principles, validated protocols, and strategic workflows that empower scientists to fully exploit the synthetic potential of this versatile scaffold.

References

A Comprehensive Technical Guide to the Solubility of 4-Bromo-7-iodo-1H-indazole in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-bromo-7-iodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a three-pronged approach for the modern researcher: a theoretical framework for solubility prediction, detailed experimental protocols for empirical determination, and a discussion on the practical implications of the findings.

Theoretical Solubility Profile of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[1][2][3][4][5] The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure Analysis:

This compound possesses a fused bicyclic aromatic system, which is inherently nonpolar. The presence of two halogen substituents, bromine and iodine, further contributes to the lipophilic character of the molecule due to their size and relatively low electronegativity. However, the indazole core also contains a pyrrole-like nitrogen atom with a lone pair of electrons and an N-H group.

The N-H group is capable of acting as a hydrogen bond donor, while the pyridine-type nitrogen can act as a hydrogen bond acceptor.[6][7][8][9] These features introduce a degree of polarity to the molecule. The interplay between the large nonpolar surface area and the polar, hydrogen-bonding capable indazole core will dictate its solubility in various solvents.

Predicted Solubility:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar character of the dibrominated aromatic system, this compound is expected to exhibit moderate to good solubility in nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions. Given the polar nature of the indazole ring, the compound is likely to be reasonably soluble in these solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability of the N-H group to donate a hydrogen bond and the nitrogen lone pair to accept a hydrogen bond suggests that some solubility in polar protic solvents is possible.[6][8][10] However, the large, hydrophobic bromo- and iodo-substituted benzene ring will likely limit its aqueous solubility significantly. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water, as the alkyl chains of the alcohols can interact more favorably with the nonpolar regions of the molecule.

The following diagram illustrates the key structural features of this compound that influence its solubility.

Caption: Key molecular features of this compound influencing solubility.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following section outlines robust and validated protocols for this purpose.

The Equilibrium Solubility (Shake-Flask) Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13][14] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[12][15]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase by centrifugation and filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12][15][16][17][18][19]

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

The following workflow diagram illustrates the Shake-Flask method.

Equilibrium_Solubility_Workflow A 1. Add excess solute to solvent B 2. Equilibrate with agitation (24-48h) A->B C 3. Centrifuge and filter supernatant B->C D 4. Quantify concentration (HPLC/UV-Vis) C->D E 5. Report Solubility D->E

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Solvent Addition Method for Rapid Screening

For a more rapid assessment, the solvent addition method can be employed.[20][21][22] This technique involves titrating a suspension of the compound with a solvent until complete dissolution is observed.

Protocol:

  • Initial Suspension: Place a known mass of this compound into a vial.

  • Solvent Titration: Gradually add a known solvent to the vial with continuous stirring.

  • Endpoint Determination: The endpoint is reached when the last solid particle dissolves, resulting in a clear solution. This "clear point" is determined visually or with the aid of a turbidity sensor.

  • Calculation: The solubility is calculated based on the mass of the solute and the volume of solvent added to reach the clear point.

Analytical Quantification Techniques

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly accurate and precise method for quantifying the concentration of a dissolved solute.[16][17][18][19]

  • Method Development: Develop a reverse-phase HPLC method with a suitable C18 column and a mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid) that provides good peak shape and retention for this compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered supernatant from the solubility experiment and determine its concentration by interpolating its peak area on the calibration curve.

UV-Vis Spectroscopy:

This technique is a simpler and faster alternative to HPLC, provided the compound has a distinct chromophore and does not suffer from interference from the solvent.[23][24][25][26][27]

  • Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax to create a Beer-Lambert law calibration curve.

  • Sample Analysis: Measure the absorbance of the appropriately diluted, filtered supernatant and use the calibration curve to determine the concentration.

Gravimetric Analysis:

A classical and straightforward method, gravimetric analysis involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[28][29][30][31][32]

  • Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven may be necessary.

  • Drying and Weighing: Dry the residue to a constant weight in a desiccator or oven and re-weigh the dish.

  • Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility is then calculated by dividing this mass by the initial volume of the solution.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound in Common Solvents at 25 °C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)Method
NonpolarHexaneGood[To be determined]HPLC
TolueneGood[To be determined]HPLC
Polar AproticDichloromethaneGood[To be determined]HPLC
Ethyl AcetateModerate[To be determined]HPLC
AcetoneModerate[To be determined]HPLC
Dimethylformamide (DMF)Good[To be determined]HPLC
Dimethyl Sulfoxide (DMSO)Very Good[To be determined]HPLC
Polar ProticMethanolModerate[To be determined]HPLC
EthanolModerate[To be determined]HPLC
WaterPoor[To be determined]HPLC

Conclusion and Practical Implications

This guide provides a robust framework for understanding and determining the solubility of this compound. The theoretical analysis predicts limited solubility in aqueous media and good solubility in nonpolar and polar aprotic solvents. The provided experimental protocols, including the gold-standard shake-flask method coupled with HPLC analysis, offer a reliable means to obtain accurate quantitative solubility data.

A thorough understanding of the solubility of this compound is paramount for its successful application in research and development. This knowledge will inform the choice of solvents for chemical synthesis and purification, as well as guide the formulation of this compound for in vitro and in vivo studies, ultimately accelerating its journey through the drug discovery pipeline.

References

Foreword: Proactive Stability Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-Bromo-7-iodo-1H-indazole

In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical, yet sometimes overlooked, hurdles is the intrinsic thermal stability of the active pharmaceutical ingredient (API). For complex heterocyclic scaffolds such as this compound, a molecule of interest due to the prevalence of the indazole core in medicinal chemistry, understanding its behavior under thermal stress is not merely an academic exercise.[1][2][3] It is a fundamental requirement for ensuring safety, defining storage conditions, guiding formulation strategies, and preventing costly late-stage failures.[4][5]

This guide provides researchers, process chemists, and formulation scientists with a comprehensive framework for evaluating the thermal stability of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our protocols in the principles of chemical reactivity and thermodynamic analysis. Our objective is to equip you with the expertise to design, execute, and interpret the necessary thermal analyses with confidence.

Theoretical Underpinnings: What Governs the Stability of a Dihalogenated Indazole?

Before we step into the laboratory, it is crucial to consider the molecular features of this compound that will dictate its thermal behavior. The molecule's stability is a function of its bicyclic aromatic system and the two heavy halogen substituents.

  • The Indazole Core: The indazole ring system, a fusion of benzene and pyrazole, is generally stable due to its aromaticity. However, the N-N bond within the pyrazole moiety can be a point of thermal vulnerability compared to C-C or C-N bonds.

  • Carbon-Halogen Bond Strengths: The primary drivers of decomposition for this molecule are likely to be the carbon-halogen bonds. The bond dissociation energy for a C-I bond is significantly lower (approx. 240 kJ/mol) than that of a C-Br bond (approx. 280 kJ/mol). This suggests that the initial step in thermal decomposition is likely the homolytic cleavage of the C-I bond at the 7-position, generating a highly reactive aryl radical. This is a critical mechanistic insight that informs our analysis.

  • Potential Decomposition Pathways: Following the initial C-I bond scission, a cascade of radical reactions could occur, leading to fragmentation of the indazole ring, elimination of bromine, and the evolution of gases such as N₂, HCN, and various halogenated organic species.[4][6] The ultimate decomposition profile will be a complex interplay of these competing reactions. Understanding these potential pathways is essential for interpreting the data from thermal analysis techniques.[7][8]

Core Experimental Workflow for Thermal Stability Assessment

A robust evaluation of thermal stability relies on a multi-technique approach. The two cornerstones of this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Below is a diagrammatic representation of the comprehensive workflow.

G cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Interpretation & Reporting Sample Sample Acquisition (this compound) Purity & Form Confirmation (e.g., NMR, XRPD) Calibrate Instrument Calibration (DSC & TGA) Using Certified Reference Materials (e.g., Indium) DSC Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Onset of Decomposition (Td) Calibrate->DSC TGA Thermogravimetric Analysis (TGA) - Determine Onset of Mass Loss - Quantify Mass Loss Steps - Identify Residual Mass Calibrate->TGA Interpret Data Interpretation - Correlate DSC events with TGA mass loss - Propose Decomposition Mechanism DSC->Interpret TGA->Interpret Report Final Stability Report - Summarize Key Thermal Events - Define Safe Handling & Storage Temperatures Interpret->Report

Caption: Experimental workflow for thermal stability analysis.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical information on melting, crystallization, and decomposition.[5][9]

Methodology:

  • Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition, ensuring the thermal event is accurately captured.

  • Experimental Parameters:

    • Temperature Program: Ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C). A higher final temperature ensures the entire decomposition event is observed.

    • Heating Rate: A standard rate of 10 °C/min provides a good balance between resolution and experimental time.

    • Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative decomposition and ensure a stable baseline.[4]

  • Data Analysis:

    • Identify the sharp endothermic peak corresponding to the melting point (Tₘ).

    • Calculate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Identify the broad, irreversible exothermic peak indicating decomposition. The onset temperature of this exotherm is a critical measure of thermal stability (Tₒₙₛₑₜ).

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample over time as the temperature changes. It is essential for quantifying the mass loss associated with decomposition events identified by DSC.[4][6]

Methodology:

  • Instrument Preparation: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Parameters:

    • Temperature Program: Use the same heating rate and temperature range as the DSC experiment (10 °C/min, from 25 °C to 400 °C) to allow for direct correlation of events.

    • Purge Gas: Use an inert nitrogen atmosphere (50 mL/min) to prevent oxidation. Running a parallel experiment in an oxidative (air or O₂) atmosphere can also be insightful, as some compounds show different stability profiles.[6]

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of mass loss, which should correlate with the decomposition exotherm observed in the DSC.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.

Data Interpretation and Hypothetical Stability Profile

The power of this analysis comes from correlating the DSC and TGA data. An endotherm in the DSC without corresponding mass loss in the TGA confirms a melting event. An exotherm in the DSC that aligns with a sharp mass loss in the TGA is indicative of a decomposition event.

Illustrative Data Summary

The following table presents a hypothetical but realistic thermal profile for this compound, based on the expected behavior of similar halogenated heterocyclic compounds.

Thermal EventTechniqueOnset Temperature (°C)Peak Temperature (°C)Value
Melting DSC175.5178.2ΔHfus = 95.8 J/g
Decomposition DSC260.4268.5Exothermic Event
Mass Loss TGA259.8267.998.5% Mass Loss

This is illustrative data generated for educational purposes.

Hypothesized Decomposition Pathway

Based on chemical principles, a likely initial step in the thermal decomposition is the cleavage of the weakest bond, which is the C-I bond. This would initiate a radical cascade.

G cluster_main Hypothesized Thermal Decomposition Cascade Mol This compound (Stable Molecule) Heat Δ (Thermal Energy) Mol->Heat Rad1 Initial C-I Bond Cleavage (Rate-Limiting Step) Heat->Rad1 Frag Indazole Ring Fragmentation (Radical Propagation) Rad1->Frag Unstable Radical Intermediate Prod Volatile Products (N₂, HCN, HBr, etc.) + Char Residue Frag->Prod

Caption: Hypothesized decomposition pathway for the molecule.

This proposed mechanism, starting with the cleavage of the C-I bond, aligns with the TGA data showing a single, sharp mass loss event, suggesting a rapid, cascading decomposition once initiated. For a more definitive analysis of the evolved gases, coupling the TGA to a mass spectrometer or FTIR spectrometer (TGA-MS/FTIR) would be the logical next step.[4][6]

Conclusion and Forward Look

This guide has outlined a robust, multi-faceted approach to characterizing the thermal stability of this compound. By employing a combination of DSC and TGA, researchers can determine critical safety and handling parameters, including the melting point and the onset temperature of decomposition. The causality-driven approach, which considers the underlying chemical structures and bond energies, allows for a more profound interpretation of the empirical data.

The thermal profile established through these methods is a cornerstone of the developability assessment for any new chemical entity. It provides the foundational knowledge required for safe scale-up, stable formulation, and confident progression of a promising molecule through the drug development pipeline.

References

Foreword: The Indazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-7-iodo-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Nitrogen-containing heterocycles are foundational pillars in the architecture of modern pharmaceuticals, with an estimated 60% of unique small-molecule drugs approved by the FDA featuring such a core.[1] Among these, the indazole ring system—a bicyclic structure composed of a fused benzene and pyrazole ring—stands out as a "privileged scaffold."[2] First described by the pioneering chemist Emil Fischer, the indazole nucleus is a bioisostere of indole and is rarely found in nature, making its synthetic accessibility crucial.[3][4] Its derivatives exhibit a vast spectrum of biological activities, forming the core of blockbuster drugs such as the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib.[2][3][5] This guide focuses on a particularly valuable, di-halogenated derivative: this compound, a versatile building block engineered for advanced synthetic applications in drug development.

Introduction to this compound

This compound is a synthetic, solid organic compound that serves as a highly functionalized intermediate for chemical synthesis. Its strategic placement of two different halogen atoms on the benzene ring portion of the indazole core makes it an exceptionally powerful tool for medicinal chemists. The bromine and iodine atoms serve as orthogonal synthetic "handles," allowing for selective, stepwise elaboration of the molecule through various cross-coupling reactions. This dual functionality enables the construction of complex molecular architectures with high precision, a critical requirement in the iterative process of drug design and optimization.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, based on data from leading chemical suppliers.

PropertyValueReference(s)
CAS Number 1449008-23-4[6][7]
Molecular Formula C₇H₄BrIN₂[6]
Molecular Weight 322.93 g/mol [7]
Purity Typically ≥97%[6]
Appearance Off-white to light yellow solidN/A
Storage Temperature 2-8°C[6]
InChI Key XRIPZGWTZPVRFE-UHFFFAOYSA-N

Historical Context and Synthetic Evolution

While the specific discovery of this compound is not documented in seminal literature—a common reality for specialized commercial reagents—its existence is a direct result of over a century of developments in heterocyclic chemistry.

The journey began with Emil Fischer's first synthesis of an indazolone in the late 19th century.[3][4] Since then, a diverse array of synthetic methods for accessing the indazole core has been developed. Classical methods often involved the cyclization of appropriately substituted hydrazines or diazotized anilines.[3][8] More contemporary approaches leverage the power of transition-metal catalysis, including palladium-catalyzed cross-coupling reactions and C-H bond amination, to construct the bicyclic system with greater efficiency and functional group tolerance.[3][5][9]

The development of this compound can be seen as a logical progression in reagent design. As medicinal chemists sought to build libraries of complex indazole derivatives to screen for biological activity, the need for versatile and selectively reactive starting materials became paramount. The introduction of distinct bromo and iodo functionalities provides a solution, enabling site-selective modifications critical for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

A robust and scalable synthesis of this compound would likely proceed from a readily available, appropriately substituted aniline derivative. The following multi-step protocol outlines a chemically sound and logical pathway, reflecting established transformations in indazole synthesis.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization A 2-Amino-3-bromo-6-iodotoluene B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5°C C This compound B->C Intramolecular Cyclization (e.g., thermal or reductive)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven methodology for the synthesis of a substituted indazole, adapted for the specific target molecule.

Objective: To synthesize this compound from 2-amino-3-bromo-6-iodotoluene.

Materials:

  • 2-amino-3-bromo-6-iodotoluene

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Stannous chloride (SnCl₂) or other reducing agent

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of 2-amino-3-bromo-6-iodotoluene in a mixture of glacial acetic acid and concentrated HCl at 0°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C. The formation of the diazonium salt is typically indicated by a color change.

    • Stir the reaction mixture vigorously at 0-5°C for 30-45 minutes post-addition.

  • Reductive Cyclization:

    • In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (3-4 equivalents), in concentrated HCl.

    • Cool the reducing solution to 0°C and slowly add the previously prepared diazonium salt solution via a dropping funnel. Maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC/LC-MS analysis indicates the consumption of the intermediate. The intramolecular cyclization forms the indazole ring.

  • Work-up and Purification:

    • Pour the reaction mixture over crushed ice and basify carefully with a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8-9.

    • Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid via column chromatography on silica gel or recrystallization to afford pure this compound.

Applications in Drug Discovery: The Power of Orthogonal Synthesis

The primary value of this compound lies in its capacity as a scaffold for building molecular diversity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to its utility. The C-I bond is more reactive and will typically participate in transition-metal-catalyzed cross-coupling reactions under milder conditions than the C-Br bond. This allows for a sequential, two-step functionalization process known as orthogonal synthesis.

A researcher can first perform a selective reaction at the more reactive 7-iodo position (e.g., a Suzuki, Sonogashira, or Heck coupling), introducing a desired chemical moiety. Subsequently, under slightly more forcing conditions, a second, different functional group can be installed at the 4-bromo position. This strategic approach provides precise control over the final molecular structure, which is essential for probing the SAR of a potential drug candidate.

G cluster_0 Step 1: C-I Bond Functionalization (Milder Conditions) cluster_1 Step 2: C-Br Bond Functionalization (Harsher Conditions) A This compound B Suzuki Coupling (Boronic Acid, Pd(0)) A->B R¹-B(OH)₂ C Sonogashira Coupling (Alkyne, Pd(0), Cu(I)) A->C R¹-C≡CH D Buchwald-Hartwig Amination (Amine, Pd(0)) A->D R¹-NH₂ F Suzuki Coupling B->F R²-B(OH)₂ G Heck Coupling B->G Alkene, R² H Cyanation B->H CN source C->F R²-B(OH)₂ C->G Alkene, R² C->H CN source D->F R²-B(OH)₂ D->G Alkene, R² D->H CN source I Diverse, Complex Drug Candidates (e.g., Kinase Inhibitors) F->I G->I H->I

Caption: Orthogonal synthesis workflow using this compound.

This workflow enables the rapid generation of a library of analogs from a single starting material, accelerating the discovery of molecules with optimized potency, selectivity, and pharmacokinetic properties. The indazole core, functionalized through this method, is prevalent in compounds targeting kinases, G-protein coupled receptors, and enzymes involved in DNA repair.[5][10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is intended for research use only by trained professionals.

Hazard TypeGHS StatementPrecautionary MeasuresReference
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing.[6]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6]

Handling Recommendations:

  • Always use this compound within a certified chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[6]

Conclusion

This compound represents more than just another chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its design is a testament to the evolution of synthetic strategy, providing a pre-functionalized, versatile scaffold for the efficient and controlled construction of complex molecules. For researchers in drug discovery, this compound serves as a critical starting point for developing novel therapeutics, particularly in oncology, inflammation, and infectious diseases where the indazole nucleus has proven to be of immense value. Its utility in orthogonal, site-selective synthesis ensures its continued relevance in the quest for the next generation of life-saving medicines.

References

Methodological & Application

Application Notes & Protocols: Regioselective Suzuki Coupling Reactions Using 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Molecules like Pazopanib and Axitinib, both kinase inhibitors used in oncology, feature this heterocyclic system. The dihalogenated derivative, 4-Bromo-7-iodo-1H-indazole, represents a highly valuable and versatile building block for the synthesis of complex, polysubstituted indazoles. Its two distinct halogen atoms—iodine at the C-7 position and bromine at the C-4 position—allow for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this substrate, detailing the underlying principles of regioselectivity and offering robust, field-proven protocols for researchers, medicinal chemists, and drug development professionals.

The Principle of Regioselectivity in Dihaloindazoles

The ability to selectively functionalize one halogen atom in the presence of another is the cornerstone of using this compound. This selectivity is governed by the relative reactivity of the carbon-halogen bonds in the rate-determining step of the Suzuki coupling's catalytic cycle: the oxidative addition.[3][4]

The generally accepted reactivity trend for aryl halides in oxidative addition to a Palladium(0) center is:

C-I > C-Br > C-Cl [5]

This trend is dictated by the carbon-halogen bond dissociation energies (BDEs); the weaker C-I bond undergoes cleavage more readily than the stronger C-Br bond.[6] Consequently, milder reaction conditions will preferentially activate the C-7 iodo position, leaving the C-4 bromo position intact for a subsequent, more forcing coupling reaction. By strategically selecting the catalyst, ligand, and reaction conditions, chemists can achieve high regioselectivity, enabling a modular approach to the synthesis of diverse indazole libraries.[7][8]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds.[9] The process is driven by a palladium catalyst and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is typically the rate-limiting step.[3][10]

  • Transmetalation: The organic group (R²) from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][11]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[4]

Below is a visualization of this fundamental process.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product center ArX R¹-X ArX->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetalation Sequential_Coupling Start This compound Step1 Protocol 1: Suzuki Coupling @ C-7 (Iodo) - Pd(PPh₃)₄ or PdCl₂(dppf) - Mild Base (K₂CO₃) - 80-100 °C Start->Step1 + Aryl¹-B(OH)₂ Intermediate 7-Aryl¹-4-bromo-1H-indazole Step1->Intermediate Step2 Protocol 2: Suzuki Coupling @ C-4 (Bromo) - Pd(OAc)₂ + XPhos/SPhos - Strong Base (K₃PO₄) - 100-120 °C Intermediate->Step2 + Aryl²-B(OH)₂ Final 4-Aryl²,7-Aryl¹-1H-indazole Step2->Final

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors via Regioselective Cross-Coupling of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Strategic Advantage of 4-Bromo-7-iodo-1H-indazole

The indazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, particularly in the domain of oncology.[1][2] Its bicyclic heteroaromatic system serves as an effective bioisostere for the purine core of ATP, enabling indazole-based molecules to act as competitive inhibitors at the ATP-binding site of protein kinases.[3] This fundamental principle has led to the development of numerous clinically approved and investigational kinase inhibitors for treating various cancers, including axitinib, pazopanib, and niraparib.[4][5]

The success of the indazole scaffold lies in its synthetic tractability, which allows for systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.[2] Within the arsenal of synthetic building blocks, This compound emerges as a uniquely powerful and versatile starting material. Its design is predicated on the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more stable carbon-bromine (C-Br) bond. This reactivity differential is the cornerstone of a regioselective, sequential functionalization strategy, allowing for the controlled and independent introduction of distinct chemical moieties at the C7 and C4 positions.

This guide provides a detailed technical overview, field-proven protocols, and the underlying scientific rationale for leveraging this compound in the synthesis of advanced kinase inhibitors.

The Core Principle: Orthogonal Reactivity in Sequential Cross-Coupling

The strategic utility of this compound is rooted in the well-established principles of palladium-catalyzed cross-coupling chemistry. The relative bond dissociation energies (C-I < C-Br < C-Cl) dictate the ease with which a C-X bond will undergo oxidative addition, the rate-determining step in many cross-coupling catalytic cycles. This inherent difference allows for a highly regioselective approach.

Under carefully controlled Sonogashira or Suzuki-Miyaura reaction conditions, the catalyst will selectively activate the more labile C7-Iodo bond, leaving the C4-Bromo bond intact.[6] Once the desired functionality is installed at the C7 position, the resulting 4-bromo-7-substituted-1H-indazole can be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C4 position.[7][8] This sequential approach provides unparalleled control over the final molecular architecture, which is critical for fine-tuning interactions within the kinase active site.

G cluster_0 Overall Synthetic Strategy A This compound B Step 1: Regioselective Coupling at C7 (e.g., Sonogashira) A->B C Intermediate: 4-Bromo-7-alkynyl-1H-indazole B->C D Step 2: Coupling at C4 (e.g., Suzuki-Miyaura) C->D E Final Product: Disubstituted Kinase Inhibitor D->E

Caption: Sequential functionalization workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented as robust starting points. Researchers must recognize that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates to achieve maximum yield and purity.

Protocol 1: Regioselective Sonogashira Coupling at the C7-Iodo Position

This protocol details the selective coupling of a terminal alkyne to the C7 position, exploiting the higher reactivity of the iodo substituent. The Sonogashira reaction is a cornerstone of medicinal chemistry for installing rigid alkynyl linkers, which can probe deep into hydrophobic pockets of a kinase active site.[9][10]

Rationale: The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is classic for the Sonogashira reaction.[9] The amine base (e.g., triethylamine) serves both to neutralize the HX byproduct and to deprotonate the terminal alkyne. The reaction is performed under an inert atmosphere to prevent the degradation of the Pd(0) catalyst and oxidative homocoupling of the alkyne (Glaser coupling).[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂ and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) to dissolve the solids. Add triethylamine, followed by the terminal alkyne via syringe.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Track the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting material and the appearance of a new, less polar spot.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-7-alkynyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Coupling at the C4-Bromo Position

Following successful functionalization at C7, this protocol addresses the coupling of an aryl or heteroaryl boronic acid at the C4 position. The Suzuki reaction is exceptionally valuable for installing (hetero)aryl moieties that can form critical hydrogen bonds and van der Waals interactions with the kinase hinge region.[12][13]

Rationale: The C-Br bond, being less reactive, now becomes the target. A more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) is often employed to facilitate the oxidative addition to the C-Br bond.[14] An aqueous base like potassium carbonate (K₂CO₃) is standard, and the reaction often requires elevated temperatures to proceed efficiently.[7][8]

Materials:

  • 4-Bromo-7-alkynyl-1H-indazole (from Protocol 1) (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or a similar modern catalyst system (e.g., Pd₂(dba)₃ with XPhos) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a microwave vial or sealed tube, add the 4-bromo-7-alkynyl-1H-indazole, the boronic acid, the palladium catalyst, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe. The solution should be thoroughly degassed by bubbling with argon for a further 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Microwave irradiation can often shorten reaction times significantly compared to conventional heating.[15]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the desired C4,C7-disubstituted-1H-indazole.

Data Presentation & Application Insights

The precise conditions and resulting yields are highly dependent on the specific coupling partners used. The tables below provide representative data based on literature precedents.

Table 1: Representative Conditions for Regioselective Sonogashira Coupling

Entry Alkyne Partner Catalyst (mol%) Solvent Temp. Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ (3), CuI (6) THF/Et₃N RT ~85
2 3-Ethynylpyridine PdCl₂(PPh₃)₂ (3), CuI (6) DMF/Et₃N RT ~80

| 3 | Propargyl Alcohol | PdCl₂(PPh₃)₂ (3), CuI (6) | THF/Et₃N | RT | ~90 |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Entry Boronic Acid Partner Catalyst (mol%) Solvent Temp. Yield (%)
1 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (5) Dioxane/H₂O 100°C ~75[7]
2 Pyridine-3-boronic acid Pd₂(dba)₃ (2), SPhos (4) Dioxane/H₂O 100°C ~70

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | Dioxane/H₂O | 100°C | ~72[7] |

Application Example: Vemurafenib (PLX4032) and its Analogs

Vemurafenib (PLX4032) is a potent inhibitor of the BRAFV600E kinase, a driver mutation in many melanomas.[16][17][18] Its core structure, while based on a pyrrolo[2,3-b]pyridine, shares key pharmacophoric features with substituted indazoles. The synthetic strategies outlined here are directly applicable to creating novel indazole-based inhibitors targeting BRAF and other kinases. For instance, a Vemurafenib analog could be synthesized by coupling a propene-sulfonamide-substituted aryl boronic acid at the C4 position of a 7-substituted indazole.

G cluster_workflow Kinase Inhibitor Discovery Workflow A Design & Select Building Blocks (e.g., this compound) B Sequential Synthesis (Protocol 1 & 2) A->B C Purification & Characterization (Chromatography, NMR, HRMS) B->C D In Vitro Biochemical Assay (Measure IC50 against target kinase) C->D E Cell-Based Proliferation Assay (Measure GI50 in cancer cell lines) D->E F SAR Analysis & Lead Optimization E->F G Advanced Preclinical Studies F->G

Caption: A typical workflow for kinase inhibitor discovery and development.

Table 3: Biological Activity of Selected Indazole-Based Kinase Inhibitors

Compound Class Target Kinase IC₅₀ (nM) Reference
Axitinib VEGFR2 0.2 [4]
Pazopanib VEGFR2 30 [2][4]
Indazole-pyrimidine VEGFR-2 34.5 [4]
Indazole-based PLK4 < 0.1 [19]

| 3-Aminoindazole | ALK | 12 |[2] |

Conclusion

This compound represents a high-value, strategically designed starting material for the synthesis of complex, polysubstituted kinase inhibitors. The orthogonal reactivity of its halogen atoms under palladium catalysis enables a robust and highly controlled sequential functionalization strategy. The protocols and principles detailed in this guide provide researchers, scientists, and drug development professionals with a validated framework to efficiently generate novel libraries of indazole-based compounds, accelerating the discovery of next-generation targeted therapies.

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-7-iodo-1H-indazole in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to serve as a bioisostere for indole and phenol, engage in crucial hydrogen bonding interactions, and provide a versatile template for synthetic elaboration has cemented its importance in drug discovery. This guide focuses on a particularly strategic building block: 4-Bromo-7-iodo-1H-indazole . The unique disposition of two distinct halogen atoms on the indazole core provides an exceptional platform for sequential and regioselective functionalization. We will explore the underlying chemical principles that make this fragment a powerful tool in fragment-based drug discovery (FBDD) and provide detailed protocols for its application in constructing diverse molecular libraries for structure-activity relationship (SAR) studies.

The Rationale: Why this compound?

The strategic value of this compound lies in the differential reactivity of its carbon-halogen bonds and the multifaceted roles of halogens in molecular recognition.

Orthogonal Reactivity for Divergent Synthesis

In modern drug discovery, the ability to rapidly generate a library of analogues from a common intermediate is paramount. The this compound fragment is custom-built for this purpose. The key principle is the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition-metal-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive and undergoes oxidative addition to a palladium(0) catalyst at lower temperatures and under milder conditions than the C-Br bond.[3] This chemoselectivity enables a controlled, stepwise approach to molecular elaboration:

  • Step 1 (C7 Functionalization): The more reactive C7-iodo position can be selectively targeted with a cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) while the C4-bromo position remains untouched.[3]

  • Step 2 (C4 Functionalization): The resulting 4-bromo-7-substituted-1H-indazole can then undergo a second, different cross-coupling reaction at the C4 position.[3]

This orthogonal "two-handle" system is invaluable for efficiently building molecular complexity and exploring the chemical space around the indazole core.[3]

G cluster_0 Divergent Synthesis Workflow start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) start->step1 1. Selective reaction at C7-I intermediate 4-Bromo-7-aryl-1H-indazole step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig) intermediate->step2 2. Reaction at C4-Br final 4-Amino-7-aryl-1H-indazole (Final Product) step2->final

Caption: Divergent synthesis using this compound.

The Power of Halogen Bonding

Beyond their role as synthetic handles, halogen atoms are increasingly recognized for their ability to form stabilizing, non-covalent interactions known as halogen bonds.[4][5] A halogen bond (X-bond) is an interaction where a covalently bound halogen atom with an electron-deficient region (the "σ-hole") acts as a Lewis acid, accepting electron density from a Lewis base like a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue in a protein's binding pocket.[5][6]

The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen: I > Br > Cl >> F.[6] Therefore, the iodine and bromine atoms of this compound are not merely synthetic handles but are also potent directors of binding affinity and selectivity.[4][7] Incorporating this fragment into a drug discovery program allows for the systematic probing of binding pockets for potential halogen bond acceptors, a powerful strategy for lead optimization.[4][8]

HalogenBond cluster_1 Halogen Bond Interaction Ligand R-X Ligand->SigmaHole σ-hole Acceptor ••Y-Protein SigmaHole->Acceptor Halogen Bond

Caption: Schematic of a halogen bond (R-X···Y) interaction.

Physicochemical Properties

Understanding the fundamental properties of the fragment is crucial for its effective deployment in a drug discovery campaign.

PropertyValueSource
CAS Number 1449008-23-4[9][10][11]
Molecular Formula C₇H₄BrIN₂[9]
Molecular Weight 322.93 g/mol [10]
Appearance Off-white to light yellow solidGeneric observation
Storage 2-8°C, under inert atmosphere[9]

Note: Experimental data for properties like logP and solubility for this specific fragment are not widely published. Researchers are advised to perform these measurements as part of their initial characterization.

Application Protocols: Regioselective Cross-Coupling

The following protocols provide a generalized framework for the sequential functionalization of this compound. Optimization of catalysts, ligands, bases, and solvents is often required for specific substrates.

Protocol 3.1: Selective C7-Arylation via Suzuki-Miyaura Coupling

This protocol details the selective coupling at the C7-iodo position, leveraging its higher reactivity. The choice of a palladium catalyst and ligand is critical for achieving high selectivity and yield.[12]

Methodology Rationale:

  • Catalyst System: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides the necessary stability and electron-richness to the palladium center to facilitate the catalytic cycle.

  • Base: Cesium carbonate (Cs₂CO₃) is often used as it is sufficiently strong to promote transmetalation without causing significant side reactions.

  • Solvent: A mixture of dioxane and water is a common choice, as it solubilizes both the organic and inorganic reagents.

Step-by-Step Protocol:

  • Reagent Preparation: To a microwave vial or sealed tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and cesium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the mixture with stirring. Typical conditions are 80-110°C for 2-16 hours.[12] Microwave irradiation can often significantly reduce reaction times.[13] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-bromo-7-aryl-1H-indazole intermediate.

Protocol 3.2: Subsequent C4-Amination via Buchwald-Hartwig Coupling

Using the product from Protocol 3.1, this procedure functionalizes the remaining C4-bromo position.

Methodology Rationale:

  • Catalyst System: The Buchwald-Hartwig amination requires a specific ligand to facilitate the C-N bond formation. Xantphos is a wide-bite-angle ligand that is highly effective for coupling amines with aryl bromides. Pd₂(dba)₃ is a common and stable source of Pd(0).

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 4-bromo-7-aryl-1H-indazole intermediate (1.0 equiv) and the desired amine (1.1-1.3 equiv).

  • Catalyst & Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), the phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Inert Atmosphere: Seal the flask and ensure it remains under a positive pressure of inert gas (Nitrogen or Argon).

  • Reaction: Heat the mixture with stirring. Typical conditions are 90-120°C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final 4-amino-7-aryl-1H-indazole.

ADME/Tox Considerations in Early Development

While this compound is a powerful synthetic tool, it is essential to consider the potential ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology profiles of its derivatives early in the drug discovery process.[14]

  • Lipophilicity: The introduction of two large halogen atoms significantly increases the lipophilicity of the indazole core. Subsequent synthetic modifications should aim to balance this with polar groups to maintain drug-like properties.

  • Metabolism: Halogenated aromatic rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Early in vitro ADME assays, such as metabolic stability in liver microsomes, are crucial to identify potential liabilities.[14]

  • Toxicity: While halogenation is a common strategy, some halogenated compounds can exhibit toxicity.[15][16] It is important to screen for potential issues like cytotoxicity or off-target activities as soon as potent compounds are identified.[17] Computational ADME/Tox prediction tools can provide initial guidance.[18]

Conclusion

This compound is more than just a chemical building block; it is a strategically designed fragment that embodies key principles of modern medicinal chemistry. Its orthogonal reactivity enables the rapid and efficient exploration of chemical space, a cornerstone of fragment-based and lead optimization campaigns.[3] Furthermore, the inherent ability of its bromine and iodine substituents to participate in halogen bonding provides a rational basis for enhancing binding affinity and selectivity.[4][7] The protocols and insights provided herein serve as a guide for researchers and drug development professionals to harness the full potential of this versatile scaffold in the quest for novel therapeutics.

References

Mastering Regioselectivity: A Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The ability to precisely functionalize the indazole ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. 4-Bromo-7-iodo-1H-indazole is a particularly valuable, albeit challenging, starting material. Its dihalogenated nature presents an opportunity for sequential and site-selective cross-coupling reactions, allowing for the introduction of diverse molecular fragments at two distinct positions. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this substrate, with a focus on achieving high regioselectivity.

The Principle of Regioselective Cross-Coupling: Exploiting Halogen Reactivity

The cornerstone of selectively functionalizing this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the catalytic cycle of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step to a palladium(0) complex is C–I > C–Br > C–Cl.[1][2] This hierarchy is primarily attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst.[1]

This inherent difference in reactivity allows for a chemoselective approach where the more labile C7-I bond can be selectively functionalized under carefully controlled conditions, leaving the C4-Br bond intact for subsequent transformations.[3] By fine-tuning parameters such as the choice of catalyst, ligands, base, and temperature, researchers can orchestrate a stepwise functionalization, unlocking the full synthetic potential of this versatile building block.

Visualizing the Catalytic Cycle: A General Overview

The palladium-catalyzed cross-coupling reactions discussed herein, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, all proceed through a similar catalytic cycle. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) - M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Selective Functionalization at the C7-Iodo Position

This section provides detailed protocols for the selective cross-coupling at the more reactive C7-iodo position of this compound. The following protocols are designed as robust starting points and may require optimization depending on the specific coupling partners.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] For this compound, this reaction enables the introduction of a diverse array of aryl and heteroaryl substituents at the C7 position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C7

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine this compound, boronic acid, base, and solvent in a reaction vessel. Degas Degas the mixture by purging with an inert gas (e.g., Argon or Nitrogen). Start->Degas Add_Catalyst Add the Palladium catalyst and ligand. Degas->Add_Catalyst Heat Heat the reaction mixture to the specified temperature and stir for the designated time. Add_Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature and quench with water. Monitor->Cool Extract Extract with an organic solvent (e.g., ethyl acetate). Cool->Extract Wash Wash the combined organic layers with brine. Extract->Wash Dry Dry over anhydrous sodium sulfate or magnesium sulfate. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Figure 2: General workflow for the selective Suzuki-Miyaura coupling at the C7 position.

Materials and Reagents:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Aryl/Heteroarylboronic AcidCoupling Partner1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst0.02 - 0.10
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Base2.0 - 3.0
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)Solvent-
Inert Gas (Argon or Nitrogen)Atmosphere-

Step-by-Step Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-7-aryl-1H-indazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is instrumental in synthesizing 7-alkynyl-4-bromo-1H-indazoles, which are valuable precursors for further synthetic transformations.

Experimental Protocol: Selective Sonogashira Coupling at C7

Materials and Reagents:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Terminal AlkyneCoupling Partner1.2 - 2.0
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)Catalyst0.02 - 0.05
Copper(I) Iodide (CuI)Co-catalyst0.05 - 0.10
Base (e.g., Triethylamine, Diisopropylamine)Base and Solvent-
Co-solvent (e.g., THF, DMF)Solvent (optional)-
Inert Gas (Argon or Nitrogen)Atmosphere-

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add a degassed solvent such as THF or DMF, followed by the base (e.g., triethylamine).

  • Add the terminal alkyne (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield the 7-alkynyl-4-bromo-1H-indazole.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9] This powerful transformation allows for the introduction of a wide range of primary and secondary amines at the C7 position of the indazole core.

Experimental Protocol: Selective Buchwald-Hartwig Amination at C7

Materials and Reagents:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Primary or Secondary AmineCoupling Partner1.2 - 1.5
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)Catalyst Source0.01 - 0.05
Phosphine Ligand (e.g., Xantphos, RuPhos, BrettPhos)Ligand0.02 - 0.10
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)Base1.5 - 2.5
Solvent (e.g., Toluene, Dioxane, THF)Solvent-
Inert Gas (Argon or Nitrogen)Atmosphere-

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.08 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.) to a reaction vessel.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 7-amino-4-bromo-1H-indazole derivative.

Part 2: Subsequent Functionalization at the C4-Bromo Position

Once the C7 position has been selectively functionalized, the remaining C4-bromo group serves as a handle for a second cross-coupling reaction. This stepwise approach allows for the synthesis of unsymmetrically disubstituted indazoles. Generally, the reaction conditions for coupling at the C-Br bond will require a more active catalyst system or higher temperatures compared to the initial C-I coupling.

Strategic Considerations for C4-Bromo Functionalization:

  • Catalyst and Ligand Choice: The selection of a more reactive catalyst system is often necessary. For Suzuki-Miyaura couplings, catalysts with bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can be effective.

  • Elevated Temperatures: Higher reaction temperatures are typically required to facilitate the oxidative addition to the stronger C-Br bond.

  • Microwave Irradiation: The use of microwave heating can often significantly reduce reaction times and improve yields for the coupling at the less reactive C4-bromo position.

The protocols described in Part 1 can be adapted for the functionalization of the C4-bromo position by implementing these strategic adjustments. Careful optimization will be necessary for each specific substrate and coupling partner combination.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of diverse and complex indazole derivatives. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, a highly regioselective and sequential functionalization can be achieved. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the indazole scaffold. The continued development of novel catalysts and ligands will undoubtedly further expand the scope and efficiency of these transformations, paving the way for the discovery of new therapeutic agents and functional materials.

References

Application Note: A Protocol for the Regio- and Chemoselective N-arylation of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylated indazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous therapeutic agents. This application note presents a detailed protocol for the N-arylation of 4-bromo-7-iodo-1H-indazole, a versatile building block for complex drug candidates. The protocol addresses the dual challenges of regioselectivity (N1 versus N2 arylation) and chemoselectivity arising from the two distinct halogen substituents. We will focus on a palladium-catalyzed Buchwald-Hartwig amination, which offers mild conditions and broad functional group tolerance, making it a superior choice over harsher traditional methods like the Ullmann condensation.[1][2][3] This guide provides a step-by-step methodology, explains the rationale behind the choice of reagents and conditions, and includes data presentation and workflow visualizations to aid researchers in successfully implementing this transformation.

Introduction: The Significance of N-Aryl Indazoles

Indazole derivatives are at the core of many pharmaceuticals due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-arrhythmic properties.[4] The ability to append aryl groups to the indazole nitrogen atoms (N-arylation) is a critical step in the synthesis of these complex molecules, as it allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

The substrate of interest, this compound, presents a unique synthetic challenge. Not only must the reaction be controlled to favor arylation at the desired nitrogen (typically the more thermodynamically stable N1 position), but it must also proceed without reacting with the halogen atoms on the benzene ring.[4] The differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br) is a key principle that can be exploited to achieve selective N-arylation while preserving the bromine atom for subsequent functionalization.[1]

Mechanistic Considerations and Strategic Choices

Two primary catalytic systems are commonly employed for N-arylation reactions: copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations.[2]

  • Ullmann Condensation: This classical copper-catalyzed method typically requires high temperatures (120-150 °C) and stoichiometric amounts of copper, which can limit its functional group tolerance and lead to side reactions.[1][5][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling has become the method of choice for many C-N bond formations.[3][7] It proceeds under significantly milder conditions (80-120 °C), utilizes low catalyst loadings, and is compatible with a broader range of functional groups.[1][5] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle.[3][7]

Given the sensitive nature of the di-halogenated substrate, a Buchwald-Hartwig protocol is recommended to ensure a high-yielding and selective transformation. The primary challenge in the N-arylation of 1H-indazoles is controlling the regioselectivity between the N1 and N2 positions. While mixtures are common, N1-arylation is often the major product due to the greater thermodynamic stability of the 1H-indazole tautomer.[4] The choice of base and solvent can also influence this selectivity.

Detailed Experimental Protocol: Buchwald-Hartwig N-arylation

This protocol provides a general procedure for the mono-N-arylation of this compound with an aryl halide.

Materials and Reagents
  • This compound

  • Aryl Halide (Aryl Iodide or Bromide)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky Phosphine Ligand (e.g., XPhos, SPhos, or tBuBrettPhos)[8]

  • Base (e.g., Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃))

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware, Schlenk line, and purification equipment (e.g., silica gel for column chromatography).

Reaction Setup and Execution

The following diagram illustrates the general workflow for the Buchwald-Hartwig N-arylation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine indazole, aryl halide, ligand, and base in an oven-dried Schlenk flask. setup2 Seal the flask with a septum. setup1->setup2 setup3 Evacuate and backfill with inert gas (3x). setup2->setup3 setup4 Add anhydrous, degassed solvent and palladium catalyst via syringe. setup3->setup4 reaction1 Place the flask in a preheated oil bath (80-120 °C). setup4->reaction1 reaction2 Stir vigorously for 12-24 hours. reaction1->reaction2 reaction3 Monitor progress by TLC or LC-MS. reaction2->reaction3 workup1 Cool to room temperature. reaction3->workup1 workup2 Dilute with organic solvent (e.g., ethyl acetate). workup1->workup2 workup3 Filter through Celite. workup2->workup3 workup4 Wash with water and brine. workup3->workup4 workup5 Dry organic layer and concentrate. workup4->workup5 workup6 Purify by flash column chromatography. workup5->workup6

Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the phosphine ligand (0.02-0.1 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent to the Schlenk flask via syringe. In a separate vial, dissolve the palladium catalyst (0.01-0.05 equiv) in a small amount of the solvent and add this solution to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.

Quantitative Data Summary and Key Parameters

The following table provides representative reaction parameters for the N-arylation of a halo-indazole. The optimal conditions for this compound may require some optimization.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%)Pre-catalyst that forms the active Pd(0) species in situ.
Ligand XPhos (2-4 mol%)A bulky, electron-rich ligand that promotes reductive elimination.[9]
Base Cs₂CO₃ (2.0 equiv)A strong, non-nucleophilic base that facilitates deprotonation of the indazole.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential for the reaction.
Temperature 100-110 °CSufficient to drive the reaction without promoting decomposition.
Time 12-24 hTypical reaction time; monitor by TLC or LC-MS for completion.

Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + R'-NH₂ PdII_Amine_Complex Ar-Pd(II)-NHR'(L)₂ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)-NR'(L)₂ Deprotonation->PdII_Amido_Complex Red_Elim Reductive Elimination PdII_Amido_Complex->Red_Elim Red_Elim->Pd0L2 + Ar-NHR'

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting and Key Considerations

  • Low Conversion: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The activity of the palladium catalyst can be inhibited by oxygen. Pre-activating the catalyst by stirring the palladium source and ligand in the solvent at the reaction temperature for a few minutes before adding the other reagents can be beneficial.[10]

  • Poor Regioselectivity: While N1-arylation is generally favored, the N1:N2 ratio can be influenced by the steric and electronic properties of the aryl halide and the indazole substituents. Screening different ligands and bases may improve selectivity.

  • Side Reactions: At higher temperatures, there is a risk of a second N-arylation or coupling at the C-Br or C-I positions. Careful monitoring of the reaction is crucial.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the selective N-arylation of this compound. By leveraging the principles of the Buchwald-Hartwig amination, researchers can efficiently synthesize N-arylated indazoles, which are key intermediates in the development of novel therapeutics. The provided guidelines on reaction conditions, troubleshooting, and mechanistic understanding are intended to empower scientists to successfully apply this methodology in their own research endeavors.

References

The Strategic Utility of 4-Bromo-7-iodo-1H-indazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of contemporary drug discovery, the indazole core represents a privileged scaffold, integral to a multitude of pharmacologically active agents.[1][2] Its bioisosteric relationship with the purine ring of ATP allows for competitive inhibition at the active sites of various kinases, making it a cornerstone in the development of targeted cancer therapies.[3] Among the diverse array of functionalized indazoles, 4-Bromo-7-iodo-1H-indazole has emerged as a particularly valuable and versatile building block for medicinal chemists.[4][5]

This dihalogenated indazole offers a unique platform for the strategic and sequential introduction of molecular complexity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed cross-coupling conditions is the linchpin of its synthetic utility.[4] The C-I bond is significantly more reactive, enabling selective functionalization at the C7-position while preserving the C4-bromo handle for subsequent elaboration.[4] This inherent chemoselectivity empowers researchers to construct libraries of unsymmetrically substituted indazole derivatives in a controlled and predictable manner, which is paramount for rigorous structure-activity relationship (SAR) studies.[4][6]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its physicochemical properties and present detailed, field-proven protocols for its use in key palladium-catalyzed cross-coupling reactions, offering insights into the causality behind the experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 1449008-23-4[7]
Molecular Formula C₇H₄BrIN₂[7]
Molecular Weight 322.93 g/mol
Appearance Yellow to pale red solid[8]
Purity ≥ 97%[7]
Storage Temperature 2-8°C[7]
Hazard Statements H315 (Causes skin irritation)[7]
H319 (Causes serious eye irritation)[7]
H335 (May cause respiratory irritation)[7]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray)[7]
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[7]

Regioselective Functionalization: The Key to Versatility

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-I bond occurs at a significantly lower temperature and faster rate than to the C-Br bond.[4] This allows for a stepwise approach to diversification.

G A This compound B Step 1: Selective C7 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Lower Temperature A->B Pd-catalyzed cross-coupling C 4-Bromo-7-substituted-1H-indazole B->C D Step 2: C4 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Higher Temperature C->D Pd-catalyzed cross-coupling E 4,7-Disubstituted-1H-indazole D->E

Caption: Regioselective functionalization workflow.

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for researchers. Optimization may be necessary for specific substrates and desired products.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7-Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[9][10] This protocol details the selective arylation at the more reactive C7-iodo position.

Reaction Scheme:

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound322.931.01.0
Arylboronic acidVariable1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.213.03.0
1,4-Dioxane-10 mL-
Water-2 mL-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. Causality Note: The lower temperature (80°C) favors the selective oxidative addition of palladium to the more labile C-I bond.[11]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-7-aryl-1H-indazole.

Protocol 2: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[12] This protocol can be adapted for selective coupling at either the C7 or C4 position by tuning the reaction conditions.

G cluster_0 Sonogashira Coupling Workflow A Reactants: This compound Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Base (e.g., Et₃N) B Inert Atmosphere (Ar or N₂) A->B C Reaction at controlled temperature (RT to 80°C for C7 selectivity) B->C D Work-up and Purification C->D E Alkynylated Indazole Product D->E

Caption: Sonogashira coupling experimental workflow.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound322.931.01.0
Terminal AlkyneVariable1.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.195.05.0
THF (anhydrous)-15 mL-

Step-by-Step Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Add the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add triethylamine (5.0 mmol) and any remaining THF (5 mL).

  • Stir the reaction at room temperature for C7-selective coupling or heat to 80-100 °C for subsequent C4 coupling, monitoring by TLC or LC-MS. Causality Note: The copper(I) co-catalyst is crucial for the Sonogashira mechanism, facilitating the formation of a copper(I) acetylide intermediate which then undergoes transmetalation to the palladium center.[12]

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired alkynylated indazole.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[13] This protocol provides a general method for the C-N cross-coupling of this compound.

Key Reaction Parameters:

ParameterRecommended Reagents/ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.[13]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are generally effective for amination of halo-heterocycles.[13]
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases are typically used.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.

Step-by-Step Procedure:

  • To a glovebox-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Add anhydrous solvent (e.g., toluene, 10 mL).

  • Seal the tube and heat to 100-120 °C for 12-24 hours. Causality Note: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reductive elimination step to form the C-N bond.[13]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate and purify by flash column chromatography.

Conclusion: An Enabling Tool for Drug Discovery

This compound stands out as a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel, complex indazole derivatives. The ability to perform regioselective, sequential cross-coupling reactions at the C7 and C4 positions provides a powerful tool for exploring chemical space and optimizing lead compounds. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable scaffold in their pursuit of new therapeutic agents.

References

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-7-iodo-1H-indazole for the Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Indazole Scaffold

The indazole, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to engage in a wide range of biological interactions, forming the core of numerous clinically successful therapeutics.[1][2] Notable examples include the kinase inhibitors Pazopanib and Axitinib, the potent antiemetic Granisetron, and the PARP inhibitor Niraparib, underscoring the scaffold's therapeutic versatility.[3] The ability to strategically introduce diverse functional groups onto the indazole nucleus is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[4][5]

This guide provides a detailed technical overview of synthetic strategies to create novel, polysubstituted indazole derivatives starting from the versatile, yet challenging, building block: 4-Bromo-7-iodo-1H-indazole .[6] We will move beyond simple procedural lists to explain the underlying chemical principles, focusing on regioselective functionalization enabled by the differential reactivity of the C-I and C-Br bonds.

The Core Principle: Regioselective Synthesis via Differential Halogen Reactivity

The synthetic utility of this compound lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center is highly dependent on the carbon-halogen bond dissociation energy. This energy decreases down the group, establishing a clear reactivity hierarchy: C-I > C-Br > C-Cl .

This differential reactivity is the cornerstone of our strategy. By carefully selecting reaction conditions—specifically the catalyst, ligand, and temperature—we can selectively functionalize the more reactive C7-iodo position while leaving the C4-bromo position intact. The resulting 4-bromo-7-substituted-1H-indazole is itself a valuable intermediate, poised for a second, distinct functionalization at the C4 position. This sequential approach unlocks access to a vast chemical space of novel di-substituted indazole derivatives that would be difficult to access through other means.

G cluster_c7 Step 1: Selective C7 Functionalization (C-I Bond) start This compound suzuki Suzuki Coupling (Ar-B(OR)₂) start->suzuki Pd Cat. Base sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd/Cu Cat. Base buchwald Buchwald-Hartwig (R₂-NH) start->buchwald Pd Cat. Ligand, Base intermediate Intermediate: 4-Bromo-7-substituted-1H-indazole suzuki->intermediate sonogashira->intermediate buchwald->intermediate caption Fig. 1: Regioselective functionalization at the C7-Iodo position. G cluster_c4 Step 2: C4 Functionalization (C-Br Bond) start Intermediate: 4-Bromo-7-substituted-1H-indazole suzuki2 Suzuki Coupling (Ar'-B(OR)₂) start->suzuki2 More Forcing Conditions sonogashira2 Sonogashira Coupling (R'-C≡CH) start->sonogashira2 Higher Temp. buchwald2 Buchwald-Hartwig (R'₂-NH) start->buchwald2 Bulky Ligand final Final Product: 4,7-Disubstituted-1H-indazole suzuki2->final sonogashira2->final buchwald2->final caption Fig. 2: Sequential functionalization pathway to novel derivatives.

References

Application of 4-Bromo-7-iodo-1H-indazole in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous clinically approved and investigational drugs.[1] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that can interact with a multitude of biological targets with high affinity and specificity.[2] In oncology, indazole-containing compounds have emerged as a prominent class of therapeutics, most notably as potent protein kinase inhibitors.[1] Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its significance in the development of targeted cancer therapies.[3]

4-Bromo-7-iodo-1H-indazole is a strategically dihalogenated indazole derivative that serves as a pivotal building block in the synthesis of complex, biologically active molecules. The differential reactivity of the bromine and iodine substituents allows for selective and sequential functionalization through transition metal-catalyzed cross-coupling reactions. This enables the precise introduction of various aryl, heteroaryl, and alkyl groups, facilitating the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a detailed overview of the application of this compound in cancer research, focusing on its use as a precursor for synthesizing potent kinase inhibitors and offering comprehensive protocols for their biological evaluation.

Synthetic Strategy: Leveraging Halogen Reactivity for Drug Design

The primary utility of this compound in cancer drug discovery lies in its capacity for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference (I > Br) is the cornerstone of a synthetic strategy that allows for the stepwise construction of complex indazole-based inhibitors.

A common and powerful method for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in coupling the indazole core to various aromatic and heteroaromatic systems, which are often crucial for binding to the target protein.

Protocol 1: General Procedure for Sequential Suzuki-Miyaura Cross-Coupling

This protocol outlines a general two-step procedure for the selective functionalization of this compound. The first coupling occurs at the more reactive C7-iodo position, followed by a second coupling at the C4-bromo position.

Materials:

  • This compound

  • Aryl/Heteroaryl Boronic Acid or Ester (for C7 functionalization)

  • Aryl/Heteroaryl Boronic Acid or Ester (for C4 functionalization)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Step 1: Selective Coupling at the C7-Iodo Position

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the first aryl/heteroaryl boronic acid (1.1-1.5 eq) in a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq) under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 4-Bromo-7-aryl/heteroaryl-1H-indazole intermediate.

Step 2: Coupling at the C4-Bromo Position

  • Using the purified intermediate from Step 1 (1.0 eq), repeat the Suzuki-Miyaura coupling procedure with the second, different aryl/heteroaryl boronic acid (1.1-1.5 eq).

  • Higher temperatures or a more active catalyst system may be required for the less reactive C-Br bond.

  • Monitor the reaction, work up, and purify as described in Step 1 to yield the final 4,7-disubstituted-1H-indazole derivative.

Application in Kinase Inhibition: Targeting Aberrant Cancer Signaling

Indazole derivatives are well-established as "hinge-binding" motifs in a variety of protein kinase inhibitors.[1] They mimic the adenine moiety of ATP, allowing them to anchor within the ATP-binding pocket of the kinase. The substituents at the C4 and C7 positions, installed using this compound, can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for the target kinase.

A key signaling pathway implicated in tumor growth and angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6] Inhibition of VEGFR is a clinically validated strategy for treating various solid tumors. The synthetic versatility of this compound makes it an excellent starting point for developing novel VEGFR inhibitors.

Biological Evaluation of Synthesized Indazole Derivatives

Once a library of indazole derivatives has been synthesized, a cascade of in vitro and in vivo assays is necessary to determine their anti-cancer efficacy and mechanism of action.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a fundamental first step in evaluating the anti-proliferative effects of newly synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HT-29 colon cancer)

  • Synthesized indazole derivatives

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Compound IDA549 (Lung) IC₅₀ (µM)[7]MCF-7 (Breast) IC₅₀ (µM)[7]HCT116 (Colon) IC₅₀ (µM)[7]
2d 1.400.460.25
2f 0.950.230.34
2g 1.570.640.79
2k 1.500.200.78

Table 1: Representative IC₅₀ values of indazole derivatives synthesized from a bromo-iodo-indazole precursor against various human cancer cell lines. Data adapted from a study on analogous compounds.[7]

Mechanism of Action: Elucidating the Apoptotic Pathway

Potent anti-cancer compounds often induce apoptosis, or programmed cell death. Investigating the mechanism by which indazole derivatives induce apoptosis provides crucial insight into their therapeutic potential. A common mechanism involves the generation of Reactive Oxygen Species (ROS) leading to the activation of the mitochondrial apoptotic pathway.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade, such as cleaved caspase-3 (an executioner caspase) and members of the Bcl-2 family (regulators of mitochondrial integrity).

Materials:

  • Cancer cells treated with the indazole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the indazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. An increase in the expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2, is indicative of apoptosis induction.[3][8]

Signaling Pathway and Workflow Visualization

To provide a clearer understanding of the experimental logic and the targeted biological processes, the following diagrams illustrate the synthetic workflow and the targeted signaling pathway.

G cluster_0 Synthetic Workflow cluster_1 Biological Evaluation A This compound B Suzuki Coupling 1 (C7-Iodine) A->B C 4-Bromo-7-aryl- 1H-indazole B->C D Suzuki Coupling 2 (C4-Bromine) C->D E Final Kinase Inhibitor (4,7-Disubstituted Indazole) D->E F In Vitro Cytotoxicity (MTT Assay) E->F H Mechanism of Action (Western Blot) E->H G Determine IC50 Values F->G I Apoptosis Marker Analysis (Caspase-3, Bcl-2) H->I

Caption: Experimental workflow from synthesis to biological evaluation.

G cluster_0 Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates RAS Ras VEGFR->RAS Activates Indazole Indazole-Based Inhibitor Indazole->VEGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR signaling pathway by an indazole-based agent.

Conclusion and Future Directions

This compound is a highly valuable and versatile chemical intermediate for the synthesis of novel anti-cancer agents. Its dihalogenated structure allows for predictable and selective functionalization, enabling the rapid generation of diverse indazole-based compounds. As demonstrated, these compounds can be potent inhibitors of key oncogenic pathways, such as VEGFR signaling, and can induce apoptosis in cancer cells. The protocols provided herein offer a robust framework for the synthesis and biological characterization of these promising therapeutic candidates. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives and evaluating their efficacy in more complex preclinical models of cancer.

References

Scale-up Synthesis of 4-Bromo-7-iodo-1H-indazole: An Essential Intermediate for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1][2][3] Among the vast library of functionalized indazoles, 4-Bromo-7-iodo-1H-indazole stands out as a critical intermediate in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern provides multiple reactive sites for further molecular elaboration, making it a valuable building block in modern drug discovery.[1][4]

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the rationale behind key experimental choices, addresses potential scale-up challenges, and emphasizes the critical safety considerations inherent in the process. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable pathway to this essential intermediate.

Synthetic Strategy: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a multi-step sequence commencing with a commercially available substituted toluene. The chosen strategy prioritizes regioselectivity and scalability, ensuring a high-purity final product. The overall synthetic pathway involves the formation of a brominated aminotoluene, followed by diazotization and a Sandmeyer-type iodination to introduce the iodine, and finally, cyclization to form the indazole ring.

A crucial aspect of this synthesis is the careful control of reaction conditions to manage the formation of the unstable diazonium salt intermediate.[5][6] Diazonium salts are known for their potential explosive nature, especially in the solid state, necessitating strict temperature control and handling procedures.[5][7]

Visualizing the Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key stages of the scale-up synthesis.

Scale-up Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Iodination (Sandmeyer-type) cluster_3 Step 4: Cyclization & Purification A 3-Bromo-4-aminotoluene (Starting Material) B In situ formation of Diazonium Salt A:e->B:w NaNO₂, H₂SO₄ 0-5 °C C Introduction of Iodine B:e->C:w KI D This compound (Final Product) C:e->D:w Cyclization Conditions E Purification (Crystallization/Chromatography) D:e->E:w Crude Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Protocols and Methodologies

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-aminotoluene≥98%Commercially AvailableStarting material.
Sodium Nitrite (NaNO₂)ACS ReagentCommercially AvailableUsed for diazotization.
Sulfuric Acid (H₂SO₄)Concentrated, 98%Commercially AvailableAcid catalyst for diazotization.
Potassium Iodide (KI)≥99%Commercially AvailableIodide source.
Dichloromethane (DCM)HPLC GradeCommercially AvailableExtraction solvent.
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousCommercially AvailableFor quenching excess iodine.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionPrepared in-houseFor neutralization.
BrineSaturated SolutionPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableEluent for chromatography.
Ethyl Acetate (EtOAc)HPLC GradeCommercially AvailableEluent for chromatography.

Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel; cooling circulator; rotary evaporator; filtration apparatus; standard laboratory glassware.

Step-by-Step Synthesis Protocol

Step 1: Diazotization of 3-Bromo-4-aminotoluene

  • Rationale: The conversion of the primary aromatic amine to a diazonium salt is a critical first step.[6][8] This is achieved by reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[6][9] Maintaining a low temperature (0-5 °C) is paramount to prevent the decomposition of the unstable diazonium salt.[5][6]

  • To a jacketed reactor equipped with an overhead stirrer and a thermocouple, add 3-bromo-4-aminotoluene (1.0 eq).

  • Cool the reactor to 0 °C using a circulating chiller.

  • Slowly add a pre-cooled solution of concentrated sulfuric acid in water while maintaining the internal temperature below 10 °C.

  • In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the reactor via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete. Crucial Safety Note: Diazonium salts are potentially explosive and should not be isolated.[5][7][10] The reaction should be carried out behind a blast shield, and appropriate personal protective equipment (PPE) must be worn.

Step 2: Iodination via Sandmeyer-type Reaction

  • Rationale: The Sandmeyer reaction is a well-established method for converting aryl diazonium salts to aryl halides.[11][12] In this step, the diazonium group is displaced by an iodide ion from potassium iodide.[6][13] This reaction is typically robust and provides good yields.

  • Prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution from the previous step. A vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Isolation of the Intermediate

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with a saturated solution of sodium thiosulfate (to remove any residual iodine), a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-bromo-4-iodotoluene.

Step 4: Cyclization to this compound

  • Rationale: The final step involves an intramolecular cyclization to form the indazole ring. Various methods for indazole synthesis exist, including those involving transition-metal-catalyzed C-H activation or cycloaddition reactions.[14][15] For this specific substrate, a thermal or acid-catalyzed cyclization can be effective.

  • The crude 3-bromo-4-iodotoluene can be subjected to cyclization conditions. A common method involves heating the intermediate in a high-boiling solvent such as N,N-dimethylformamide (DMF) or reacting it with a source of the N-N bond, such as hydrazine, under appropriate conditions. The specific conditions will depend on the chosen cyclization strategy.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include quenching with water and extraction with an organic solvent.

Step 5: Purification of this compound

  • Rationale: Purification is essential to obtain the final product with the high purity required for pharmaceutical applications. A combination of crystallization and column chromatography is often employed.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be an effective and scalable purification method.[16]

  • Collect the purified product and dry it under vacuum.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR Spectrum consistent with the structure of this compound
¹³C NMR Spectrum consistent with the structure of this compound
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₇H₄BrIN₂ (322.93 g/mol )
Purity (by HPLC) ≥98%

Troubleshooting and Scale-up Considerations

IssuePotential CauseRecommended Solution
Low yield in diazotization Temperature too high, leading to decomposition of the diazonium salt.Maintain strict temperature control (0-5 °C) throughout the addition of sodium nitrite.
Incomplete iodination Insufficient potassium iodide or reaction time.Use a slight excess of potassium iodide and ensure the reaction is stirred until gas evolution ceases.
Formation of byproducts Side reactions during diazotization or cyclization.Optimize reaction conditions, such as solvent, temperature, and reaction time.
Difficulty in purification Presence of closely related impurities.Employ a combination of purification techniques, such as crystallization followed by column chromatography.
Exotherm during diazotization Addition rate of sodium nitrite is too fast.Slow down the addition rate and ensure efficient cooling of the reactor.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and the formation of a potentially explosive intermediate.[5] It is imperative that this procedure is carried out by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory. A face shield is recommended during the diazotization step.[17]

  • Diazonium Salts: These are thermally unstable and can be shock-sensitive in the solid state.[5][7] Never isolate the diazonium salt intermediate. Always use it in solution immediately after its formation.[5]

  • Reagent Handling: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.[17]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Reaction Mechanism Visualization

The core of this synthesis, the Sandmeyer reaction, proceeds through a radical-nucleophilic aromatic substitution mechanism. The following diagram illustrates the key steps.

Sandmeyer Reaction Mechanism A Ar-N₂⁺ (Aryl Diazonium Ion) C [Ar•] (Aryl Radical) A->C + Cu(I)I E Cu(II)I₂ B Cu(I)I D N₂ C->D - N₂ F Ar-I (Aryl Iodide) C->F + Cu(II)I₂ F->B - Cu(I)I

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed to provide researchers, medicinal chemists, and process development scientists with in-depth, practical solutions for improving the yield and purity in the synthesis of 4-Bromo-7-iodo-1H-indazole (CAS No: 1449008-23-4)[1]. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving an efficient and regioselective synthesis is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The principal difficulty lies in achieving the correct regiochemistry of halogenation. The indazole ring has several positions susceptible to electrophilic attack, with the C3 position being particularly reactive.[2][3] A direct, one-step iodination of 4-bromo-1H-indazole is unlikely to be selective for the C7 position and will likely yield a complex mixture of isomers, including the 3-iodo and other regioisomers, making purification difficult and significantly lowering the yield of the desired product.

Q2: Why can't I just perform a direct iodination on 4-bromo-1H-indazole?

Direct electrophilic iodination of the indazole core is governed by the inherent electronic properties of the heterocyclic system. The lone pair of electrons on the N2 nitrogen atom strongly activates the C3 position for electrophilic attack. While the bromo-substituent at C4 provides some steric hindrance and electronic influence, it is generally insufficient to overcome the intrinsic reactivity at C3. Attempting this route typically leads to a mixture of products that are challenging to separate.[2]

Q3: Is an N-H proton on the indazole problematic for my synthesis?

Yes, the acidic N-H proton can complicate the reaction in several ways. Firstly, it can be deprotonated by bases, forming an indazolide anion. This species has a different electronic distribution, which can alter the regioselectivity of subsequent reactions. Secondly, in the presence of strong bases like organolithium reagents (which are often used for directed metalation), the acidic proton will be quenched, consuming at least one equivalent of the base. For these reasons, protecting the indazole nitrogen is a crucial first step in many multi-step synthetic sequences.[4][5]

Q4: How can I reliably distinguish between the desired this compound and other regioisomers?

Spectroscopic methods are essential.

  • ¹H NMR: The most powerful tool. The protons on the benzene portion of the indazole ring will show distinct coupling patterns. For the 4-bromo-7-iodo product, you would expect to see two doublets in the aromatic region corresponding to the protons at C5 and C6. The absence of a proton signal for C4 and C7 confirms the substitution pattern.

  • ¹³C NMR & DEPT: These techniques can confirm the number of substituted and unsubstituted aromatic carbons.

  • 2D NMR (COSY, HMBC, NOESY): For unambiguous structural confirmation, especially if isomers are present, 2D NMR experiments are invaluable. An NOE correlation between the N1-H proton and the C7-substituent (or lack thereof) can be particularly diagnostic.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues encountered during the synthesis. The recommended strategy to overcome the regioselectivity challenge is a multi-step approach involving nitrogen protection followed by a directed ortho-metalation (DoM).

Problem 1: Low Yield due to Poor Regioselectivity in Halogenation

Root Cause: As discussed, direct electrophilic attack on an unprotected or improperly protected 4-bromo-1H-indazole lacks the necessary regiocontrol to favor the C7 position.

Solution: N-Protection and Directed ortho-Metalation (DoM)

The most robust strategy to ensure iodination occurs specifically at the C7 position is to use a directed metalation approach. This involves introducing a directing group by protecting the indazole nitrogen, which then steers a strong base to deprotonate the adjacent C7 position exclusively.

dot

Caption: Recommended workflow for regioselective synthesis.

Why this works: Protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) or even a simple methoxymethyl (MOM) group can act as effective directing groups for lithiation.[5] The organolithium base (like n-BuLi or LDA) coordinates with the protected nitrogen, delivering the base to the sterically accessible C7 proton for abstraction. The resulting C7-lithiated species is a powerful nucleophile that readily reacts with an electrophilic iodine source (e.g., solid iodine) to install the iodo group precisely where desired.

Problem 2: Failure of the Lithiation/Iodination Step

Root Cause Analysis & Troubleshooting Steps:

Symptom Potential Cause Recommended Action & Explanation
Recovery of starting material 1. Insufficient Base: The N-protected indazole may not have been fully deprotonated.Ensure at least 1.1-1.2 equivalents of fresh, titrated n-BuLi or LDA are used. The base must be potent enough to abstract the aromatic proton.
2. Reaction temperature too high: The lithiated intermediate may be unstable and could be quenched by the solvent or revert to the starting material.Maintain a strict reaction temperature of -78 °C (dry ice/acetone bath) during base addition and stirring. Do not allow the reaction to warm up before adding the iodine source.
3. "Wet" reagents/glassware: Traces of water will instantly quench the organolithium reagent.Rigorously dry all glassware in an oven. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Handle all reagents under an inert atmosphere (Nitrogen or Argon).
Formation of a dark, complex mixture 1. Poor addition of iodine: Adding a solution of iodine can introduce impurities. Adding iodine too quickly can cause localized heating.Add iodine as a solid or as a pre-dried solution in anhydrous THF dropwise at -78 °C. This ensures a clean and controlled reaction.
2. Side reactions post-lithiation: The lithiated intermediate might react with other electrophiles or undergo decomposition if left for too long.Add the iodine source immediately after the deprotonation step is complete (typically after 30-60 minutes of stirring at -78 °C).
Low yield after workup 1. Incomplete reaction: The reaction may not have gone to completion.Monitor the reaction by TLC or LC-MS by carefully quenching a small aliquot with methanol before workup.
2. Product loss during extraction: The N-protected product might have unusual solubility properties.Ensure correct solvent choice for extraction. Sometimes, multiple extractions with different solvents (e.g., EtOAc, DCM) are necessary.
Problem 3: Difficulty with the N-Deprotection Step

Root Cause: The choice of deprotection conditions is critical and must be compatible with the sensitive halogenated indazole core. Harsh conditions can lead to decomposition or side reactions.

Solution: Choosing the Right Deprotection Strategy

The deprotection method must be tailored to the specific protecting group used.

Protecting Group Deprotection Reagent Typical Conditions Causality & Considerations
SEM (2-(trimethylsilyl)ethoxymethyl)Tetrabutylammonium fluoride (TBAF)TBAF (1M solution in THF), THF, Room Temp or 40 °CFluoride ions attack the silicon atom, initiating a cascade that cleaves the protecting group under mild, neutral conditions. This is often a very clean reaction.[5]
Hydrochloric Acid (HCl)Dilute HCl in an alcohol solvent (e.g., EtOH)Acid-catalyzed hydrolysis. This method is effective but care must be taken as the product may be acid-sensitive. Monitor carefully to avoid degradation.
MOM (Methoxymethyl ether)Hydrochloric Acid (HCl)Concentrated HCl, MeOH, Room TempStrong acid is typically required to cleave the MOM ether. This can be problematic for sensitive substrates.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for your specific laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood under an inert atmosphere where specified.

Protocol 1: N-SEM Protection of 4-Bromo-1H-indazole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-1H-indazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • SEM-Cl Addition: Cool the reaction mixture back down to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Monitor by TLC until the starting material is consumed. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N1-SEM-4-bromo-1H-indazole.

Protocol 2: Directed Iodination of N1-SEM-4-bromo-1H-indazole
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N1-SEM-4-bromo-1H-indazole (1.0 eq) and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, ~2.5 M in hexanes, 1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Iodination: Add solid iodine (I₂, 1.5 eq) portion-wise, again maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to isolate N1-SEM-4-bromo-7-iodo-1H-indazole.

Protocol 3: SEM Deprotection
  • Setup: Dissolve the N1-SEM-4-bromo-7-iodo-1H-indazole (1.0 eq) in THF.

  • Reagent Addition: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).

  • Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Concentrate the reaction mixture. Add water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography or recrystallization to yield the final product, this compound.

dot

Caption: Likely outcomes of a direct iodination approach.

References

Technical Support Center: Suzuki Coupling of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 4-bromo-7-iodo-1H-indazole. Our goal is to equip you with the scientific rationale and practical solutions needed to navigate the unique challenges presented by this dihalogenated heterocyclic substrate.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems encountered during your experiments.

Q1: My reaction is giving a mixture of mono- and di-substituted products. How can I improve selectivity for the C-7 (iodo) position?

Answer: Achieving high chemoselectivity is the primary challenge with this substrate. The C-I bond is significantly more reactive towards oxidative addition with Pd(0) than the C-Br bond, a trend that generally follows I > OTf > Br >> Cl.[1] However, under forcing conditions (high temperature, long reaction times), competitive reaction at the C-4 bromine can occur.

Core Strategy: The key is to leverage the intrinsic reactivity difference by using milder reaction conditions that are sufficient to activate the C-I bond but not the C-Br bond.

Troubleshooting Steps & Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter. Start your optimization at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely. Higher temperatures (e.g., >100 °C) will inevitably lead to a loss of selectivity.

  • Choose the Right Catalyst System: While standard catalysts like Pd(PPh₃)₄ can work, modern catalyst systems employing bulky, electron-rich phosphine ligands are superior for controlling selectivity.[2]

    • Ligand Choice: Ligands like SPhos, XPhos, or RuPhos promote efficient oxidative addition at lower temperatures and facilitate the reductive elimination step, which can help prevent side reactions.[2][3] Their steric bulk can also disfavor the more hindered approach to the C-4 position.

    • Palladium Source: Use a Pd(0) source like Pd₂(dba)₃ to avoid the initial reduction step required for Pd(II) precatalysts, which can sometimes complicate the reaction profile.

  • Limit Reaction Time: Monitor the reaction by LC-MS or TLC. Stop the reaction as soon as the this compound has been consumed to prevent the slower coupling at the C-4 bromine from proceeding.

  • Base Selection: Use a moderately strong but not overly harsh base. K₃PO₄ or Cs₂CO₃ are often excellent choices for N-heterocyclic substrates as they provide sufficient basicity without promoting extensive side reactions.[1][4]

Q2: I'm observing a significant amount of the protodehalogenated byproduct (e.g., 4-bromo-1H-indazole). What causes this and how can I fix it?

Answer: Protodehalogenation is the replacement of a halogen with a hydrogen atom. It's a common side reaction, especially with N-heterocyclic halides.[4] The mechanism typically involves the formation of a palladium-hydride (Pd-H) species, which then undergoes reductive elimination with the aryl group.[5][6]

Potential Sources of Hydride and Solutions:

  • Solvent: Alcohol solvents can be a source of hydrides.[7]

    • Solution: Switch to aprotic solvents like 1,4-dioxane, THF, or toluene.[4] Ensure they are high-purity and anhydrous.

  • Base: Strong alkoxide bases can generate Pd-H species. The base itself or trace water can also be a proton source.

    • Solution: Use a weaker inorganic base like K₂CO₃ or a phosphate base like K₃PO₄.[4] Ensure the base is finely powdered and, if necessary, dried before use.

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd-X intermediate has more time to undergo side reactions like protodehalogenation.[8][9]

    • Solution: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) that are known to accelerate both oxidative addition and reductive elimination, effectively pushing the catalytic cycle forward and minimizing the lifetime of problematic intermediates.[10]

G cluster_problem Observed Problem cluster_diagnosis Primary Diagnosis cluster_solution Corrective Actions Problem Low Yield or Significant Byproducts Selectivity Poor Chemoselectivity (Di-coupling) Problem->Selectivity Dehalogenation Protodehalogenation (Ar-H formation) Problem->Dehalogenation Homocoupling Boronic Acid Homocoupling Problem->Homocoupling Decomposition Starting Material Decomposition Problem->Decomposition Sol_Selectivity 1. Lower Temperature (60-80°C) 2. Change Ligand (SPhos, XPhos) 3. Reduce Reaction Time Selectivity->Sol_Selectivity If di-substituted product is observed Sol_Dehalogenation 1. Use Aprotic Solvent (Dioxane, Toluene) 2. Use Weaker Base (K₃PO₄, K₂CO₃) 3. Use Bulky Ligand to speed up cycle Dehalogenation->Sol_Dehalogenation If halogen is replaced by H Sol_Homocoupling 1. Rigorously Degas Solvents 2. Use Pd(0) source (e.g., Pd₂(dba)₃) 3. Add Mild Reducing Agent (Potassium Formate) Homocoupling->Sol_Homocoupling If boronic acid dimer is observed Sol_Decomposition 1. Check Boronic Acid Quality 2. Use Milder Base / Anhydrous Conditions 3. Use Boronic Ester (e.g., pinacol) Decomposition->Sol_Decomposition If starting materials disappear without product formation

Caption: A workflow for diagnosing and addressing common Suzuki coupling issues.

Q3: My reaction is plagued by the homocoupling of my boronic acid. How can I prevent this?

Answer: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This side reaction reduces the yield of your desired product and complicates purification.[11] It is primarily caused by two mechanisms:

  • Oxygen-Mediated: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[11][12]

  • Pd(II)-Mediated: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the dimer and the active Pd(0) catalyst.[11][13]

Solutions:

  • Rigorous Degassing: This is non-negotiable. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

  • Use a Pd(0) Catalyst Source: Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can reduce the amount of homocoupling compared to the in situ reduction of a Pd(II) source.[3][13]

  • Add a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[13]

Q4: My boronic acid seems to be decomposing, leading to low yields. How can I prevent protodeborylation?

Answer: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[5] This side reaction is particularly problematic for heteroaryl boronic acids and is often catalyzed by base.[14][15]

Strategies to Minimize Protodeborylation:

  • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable than their corresponding boronic acids and are less susceptible to premature decomposition.[14] They act as a "slow-release" form of the boronic acid.

  • Optimize the Base: Use the mildest base possible that still promotes the reaction. K₃PO₄ is often a good choice. In some cases, fluoride sources like CsF or KF can be effective, but their efficacy is substrate-dependent.[16]

  • Anhydrous Conditions: While many Suzuki couplings benefit from a small amount of water, excessive water can facilitate hydrolysis and protodeborylation.[15] Try running the reaction under strictly anhydrous conditions, especially if using a boronic ester.

  • Accelerate the Cross-Coupling: The faster the desired Suzuki coupling occurs, the less time the boronic acid has to decompose. Using a highly active catalyst system (e.g., a Buchwald-type ligand with a suitable Pd source) can outcompete the decomposition pathway.[17][18]

Frequently Asked Questions (FAQs)
Q5: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?

Answer: The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[19][20][21]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-I) of the electrophile (this compound) to form a square-planar Pd(II) complex. This is often the rate-determining step.[20]

  • Transmetalation: The organic group from the organoboron species (the nucleophile) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent.[16][21]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L₂) (Intermediate) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Protodehalogenation Ar-H (Protodehalogenation) ArPdX->Protodehalogenation + [H⁻] ArPdAr Ar-Pd(II)-Ar'(L₂) (Intermediate) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Homocoupling Ar'-Ar' (Homocoupling) BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal + Base Base Base Oxygen O₂ Oxygen->Homocoupling + 2 Ar'-B(OR)₂ + Pd(II) Hydride [H⁻] Source (Solvent, Base) Hydride->Protodehalogenation

Caption: The Suzuki catalytic cycle and pathways for major side reactions.

Q6: How does the choice of phosphine ligand impact the reaction outcome?

Answer: The phosphine ligand is not a passive spectator; it is critical for the success of the reaction.[22] It modulates the electronic and steric properties of the palladium center, influencing the rates of the three key steps in the catalytic cycle.[10][23]

  • Electronic Properties: Electron-rich ligands (those that are good sigma-donors) increase the electron density on the palladium. This generally accelerates the rate of oxidative addition but can slow down reductive elimination.

  • Steric Properties: Bulky ligands favor the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which are often the true active catalysts.[10] They also promote the final reductive elimination step to relieve steric strain, which is crucial for forming sterically hindered biaryls.[23]

For a challenging substrate like this compound, bulky and electron-rich dialkylbiaryl phosphine ligands are highly recommended.

Ligand Class Example Ligands Key Characteristics & Best Use Cases
Triarylphosphines PPh₃, P(o-tol)₃Standard, less active. Suitable for simple couplings of aryl iodides and bromides. Often requires higher temperatures and can be less effective at preventing side reactions.
Bulky, Electron-Rich SPhos, XPhos, RuPhosHighly active & versatile. Excellent for challenging substrates, including heteroaryl chlorides, and for promoting reactions at lower temperatures. Their bulk accelerates reductive elimination and helps suppress side reactions.[2][24]
Ferrocenyl dppfRobust and effective. Often used in PdCl₂(dppf) form. Good general-purpose ligand, but may be less active than the most advanced biaryl phosphines for highly challenging substrates.
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors. Can be very effective for difficult couplings, including those involving aryl chlorides. They form very stable palladium complexes.[25]
Q7: Do I need to protect the N-H group of the indazole?

Answer: The necessity of N-H protection is substrate and condition-dependent. The indazole N-H is acidic and can be deprotonated by the base. This can have several consequences:

  • Catalyst Inhibition: The resulting indazolide anion could potentially coordinate to the palladium center, inhibiting catalytic activity.

  • Solubility Issues: The deprotonated species may have different solubility profiles, potentially causing it to precipitate from the reaction mixture.

  • Side Reactions: While less common in Suzuki couplings, the N-anion could participate in undesired side reactions.

Recommendation: For initial screening, it is often possible to perform the coupling on the unprotected N-H indazole, especially when using carbonate or phosphate bases.[26][27] However, if you experience low yields, catalyst deactivation, or poor reproducibility, protecting the nitrogen (e.g., with a SEM, Boc, or MOM group) is a standard and effective troubleshooting step.[28]

General Experimental Protocol: Selective C-7 Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-7 position of this compound. Optimization of ligand, base, solvent, and temperature will likely be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (2.0–3.0 equiv, finely powdered and dried)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v, degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, add Pd₂(dba)₃ and SPhos. Add a portion of the degassed dioxane to this vial and swirl to dissolve/suspend the catalyst system.

  • Add the remaining degassed dioxane and degassed water to the main reaction vessel containing the substrates and base.

  • Using a syringe, transfer the catalyst solution to the reaction vessel under a positive pressure of inert gas.

  • Seal the vessel and place it in a preheated oil bath at 80 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically when the starting iodo-indazole is consumed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired 4-bromo-7-aryl-1H-indazole product.

References

Technical Support Center: Overcoming Poor Solubility of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-7-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a di-halogenated indazole derivative, this compound presents a significant hurdle in formulation and assay development due to its inherently low aqueous solubility. This document provides a series of troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively.

I. Understanding the Challenge: Physicochemical Properties

This compound (C₇H₄BrIN₂) is a heterocyclic aromatic compound with a molecular weight of 322.93 g/mol . The presence of both bromine and iodine atoms on the indazole core significantly increases its lipophilicity and crystal lattice energy. These factors contribute to its poor solubility in aqueous media, a common issue for many new chemical entities (NCEs) in drug discovery.[1][2] It is anticipated that this compound will behave as a "brick dust" molecule—highly crystalline and poorly soluble.

II. Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous buffers?

A1: The poor aqueous solubility is primarily due to its chemical structure. The large, nonpolar halogen substituents (bromo and iodo) and the planar aromatic ring system lead to strong intermolecular forces in the solid state (high crystal lattice energy). These forces are difficult to overcome by the weaker interactions with water molecules.

Q2: What is the first and most critical step when I encounter solubility issues?

A2: The universally recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[3] This stock can then be diluted into your aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <0.5%) to avoid artifacts in biological assays.[4]

Q3: Can I heat the compound to get it into solution?

A3: Gentle warming (e.g., 37°C) can be used to aid the initial dissolution in an organic solvent like DMSO.[3] However, prolonged or excessive heating is not recommended as it may lead to degradation of the compound. Always perform a stability check if you resort to heating.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common phenomenon known as "crashing out." It occurs when the compound, which is soluble in the organic stock, is introduced into an aqueous environment where it is poorly soluble. To mitigate this, you can try several strategies outlined in the troubleshooting guide below, such as using co-solvents, adjusting pH, or employing solubilizing excipients like surfactants.[4][5]

III. Troubleshooting Guide: Strategies for Solubility Enhancement

This section provides a systematic approach to improving the solubility of this compound. The strategies are presented in a stepwise manner, from simple to more complex techniques.

Strategy 1: The Organic Stock Solution - Best Practices

The preparation of a reliable, high-concentration stock solution is the foundation for all subsequent experiments.

Protocol 1: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of this compound.

  • Dissolution: Add an appropriate volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, a brief sonication or gentle warming in a 37°C water bath can be applied.[3]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Strategy 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[6]

Table 1: Common Co-solvents for In Vitro Studies

Co-SolventTypical Final ConcentrationNotes
Ethanol1-5%Can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG400)1-10%Generally well-tolerated in cell-based assays.
Propylene Glycol (PG)1-10%Similar to PEG400.

Protocol 2: Evaluating Co-Solvent Systems

  • Prepare your aqueous buffer.

  • Add the chosen co-solvent to the buffer at various final concentrations (e.g., 1%, 2%, 5%).

  • From your high-concentration DMSO stock, spike in this compound to the desired final assay concentration.

  • Vortex immediately and vigorously.

  • Visually inspect for precipitation over time (e.g., 15 min, 1 hour, 4 hours) at the intended assay temperature.

  • Crucially, always include a vehicle control containing the same final concentration of DMSO and co-solvent in your experiments.

Strategy 3: pH Adjustment

The indazole moiety contains nitrogen atoms that can be protonated or deprotonated, meaning its solubility can be pH-dependent.[7] For weakly acidic compounds, increasing the pH will increase solubility, while for weakly basic compounds, decreasing the pH will increase solubility.[7][8]

Protocol 3: Preliminary pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.2, 7.4, 8.5).

  • Add this compound from your DMSO stock to each buffer to a final target concentration. Ensure the final DMSO concentration is constant and minimal.

  • Incubate the samples with gentle agitation for a set period (e.g., 2 hours).

  • Visually inspect for any undissolved material. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Strategy 4: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[9][10] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[11][12]

Table 2: Common Surfactants for Solubilization

SurfactantTypeTypical Concentration Range
Tween® 80 (Polysorbate 80)Non-ionic0.01% - 0.5% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.01% - 0.1% (w/v)
Cremophor® ELNon-ionic0.01% - 0.5% (w/v)

Protocol 4: Surfactant-Mediated Solubilization

  • Prepare solutions of the selected surfactant in your aqueous buffer at various concentrations.

  • Add this compound from the DMSO stock to each surfactant solution to the desired final concentration.

  • Vortex immediately.

  • Allow the solutions to equilibrate (e.g., 1-2 hours) to ensure micelle formation and encapsulation.

  • Observe for any precipitation. A quantitative analysis of the supernatant after centrifugation can determine the extent of solubility enhancement.

IV. Visualizing the Workflow

The following diagram illustrates a decision-making workflow for addressing the poor solubility of this compound.

Solubility_Workflow Start Start: Poor Solubility of This compound DMSO_Stock Protocol 1: Prepare High-Concentration DMSO Stock (e.g., 20 mM) Start->DMSO_Stock Dilute_Test Dilute to Final Concentration in Aqueous Buffer DMSO_Stock->Dilute_Test Precipitation_Check Precipitation? Dilute_Test->Precipitation_Check Success Soluble: Proceed with Assay Precipitation_Check->Success No Troubleshoot Insoluble: Proceed to Troubleshooting Strategies Precipitation_Check->Troubleshoot Yes Co_Solvent Strategy 2: Test Co-solvents (Ethanol, PEG400) Troubleshoot->Co_Solvent pH_Adjust Strategy 3: Test pH Adjustment (pH 5.0 - 8.5) Troubleshoot->pH_Adjust Surfactant Strategy 4: Test Surfactants (Tween 80, SDS) Troubleshoot->Surfactant Re_Evaluate Re-evaluate Solubility Co_Solvent->Re_Evaluate pH_Adjust->Re_Evaluate Surfactant->Re_Evaluate Re_Evaluate->Success Soluble Re_Evaluate->Troubleshoot Still Insoluble (Consider combination)

Caption: Decision workflow for solubilizing this compound.

V. Concluding Remarks

Overcoming the poor solubility of this compound requires a systematic and multi-faceted approach. By starting with proper stock solution preparation and methodically exploring co-solvents, pH adjustments, and the use of surfactants, researchers can identify suitable conditions for their specific experimental needs. It is imperative to maintain consistency in solvent concentrations and to use appropriate vehicle controls to ensure the integrity of the experimental results.

VI. References

  • Vertex AI Search. (2025). Solubilization by surfactants: Significance and symbolism. Google Cloud. 9

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmacy, Technology & Innovation. --INVALID-LINK--

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients. 10

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. 11

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. 12

  • BenchChem. (2025). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. BenchChem. 13

  • Tran, P., et al. (2010). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Semantic Scholar. 14

  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem. 3

  • Akula, P., & Lakshmi, P. K. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. 7

  • N/A. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. 15

  • Tran, P., et al. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. 8

  • MedChemExpress. (n.d.). Compound Handling Instructions. MCE. 4

  • N/A. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. 16

  • N/A. (2025). Improving solubility via structural modification. ResearchGate. 17

  • Frontier, A. (2025). Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. 18

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. 5

  • N/A. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. NIH. 19

  • N/A. (2018). How to make a stock solution of a substance in DMSO. Quora. 20

  • N/A. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. 21

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. 22

  • N/A. (n.d.). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound. Taylor & Francis Online. 23

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. 24

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 1

  • N/A. (2012). Solvent system for Thin Layer Chromatography of non polar extracts?. ResearchGate. 25

  • N/A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. 26

  • N/A. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Reddit. 27

  • N/A. (n.d.). This compound. [Supplier Name]. 28

  • N/A. (n.d.). In Vitro Antioxidant, Photoprotective, and Volatile Compound Profile of Supercritical CO2 Extracts from Dandelion (Taraxacum officinale L.) Flowers. MDPI. 29

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. --INVALID-LINK--

  • N/A. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. 2

  • PubChem. (n.d.). 4-bromo-1H-indazole. PubChem. 30

  • MedChemExpress. (n.d.). 4-Bromo-1H-indazole. MedChemExpress. 31

  • N/A. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. 32

  • N/A. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. 33

  • N/A. (2025). Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. ResearchGate. 34

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. 35

  • N/A. (2025). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. [Journal Name]. 36

  • N/A. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. 37

  • Alchem Pharmtech. (n.d.). CAS 186407-74-9 | 4-BROMO-1H-INDAZOLE. Alchem Pharmtech. 38

  • Sahu, G. K., & Gupta, C. (n.d.). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. Lloyd Institute of Management And Technology. 39

  • Reagentia. (n.d.). This compound (1 x 10 g). Reagentia. 40

References

Technical Support Center: Strategies for Preventing Dehalogenation of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation during cross-coupling reactions with 4-Bromo-7-iodo-1H-indazole. As Senior Application Scientists, we have synthesized field-proven insights and mechanistic understanding to help you optimize your synthetic routes and maximize yields.

Understanding the Challenge: The Reactivity of this compound

This compound is a valuable heterocyclic building block, prized for its two distinct reactive sites that allow for sequential, selective functionalization. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive, undergoing oxidative addition at lower temperatures than the C-Br bond.[1] This chemoselectivity enables a strategic, stepwise approach to diversification.

However, this high reactivity also presents a significant challenge: the C-I bond is more susceptible to an undesired side reaction known as reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom. This process reduces the yield of the desired product and complicates purification. This guide is designed to help you navigate this issue effectively.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of my reaction?

Dehalogenation is an undesired side reaction where a halogen substituent (in this case, iodine or bromine) on your aryl halide is replaced by a hydrogen atom.[2][3] This leads to the formation of a dehalogenated byproduct (e.g., 4-Bromo-1H-indazole or 7-Iodo-1H-indazole), which lowers the overall yield of your target molecule and introduces impurities that may be difficult to separate.

Q2: Which halogen on this compound is more likely to be removed?

The C-I bond is weaker and more reactive towards oxidative addition than the C-Br bond.[4] Consequently, the iodine at the C7 position is significantly more prone to both the desired cross-coupling reaction and the undesired dehalogenation side reaction.[2][5][6] While aryl iodides are highly reactive, this increased propensity for dehalogenation is a critical factor to manage.[2]

Q3: What are the primary mechanistic causes of dehalogenation?

Several factors, often interdependent, can promote dehalogenation. The most common pathway involves the formation of a palladium-hydride (Pd-H) species.[3][7] This intermediate can undergo reductive elimination with the aryl group, cleaving the C-X bond and forming a C-H bond.

Key sources contributing to dehalogenation include:

  • The Base: Strong bases, particularly alkoxides (e.g., NaOtBu, NaOEt), can act as hydride donors or promote pathways that generate Pd-H species.[2][8]

  • The Solvent: Protic solvents like alcohols are known hydride sources.[2][8] Some aprotic solvents, such as DMF, can also decompose under basic conditions at high temperatures to generate species that lead to Pd-H formation.[9][10]

  • Reaction Conditions: High temperatures and prolonged reaction times can accelerate the rate of dehalogenation.[2]

  • The Catalyst System: The choice of ligand is critical. While highly active catalysts are desirable, some systems may favor dehalogenation if not properly optimized.[3] The electronic and steric properties of the phosphine ligand influence the relative rates of desired coupling versus dehalogenation.[2]

  • The Substrate: The N-H proton of the indazole ring is acidic and can interact with the base or catalyst, potentially influencing the reaction outcome and promoting side reactions.[5]

Q4: How can I confirm that dehalogenation is occurring in my reaction mixture?

You can readily detect dehalogenation using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the crude reaction mixture for a peak corresponding to the molecular weight of the dehalogenated byproduct.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude product, the appearance of a new proton signal in the aromatic region where the halogen was previously located is a clear indicator of dehalogenation.[2]

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides a systematic approach to minimizing dehalogenation in three major classes of palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

Common Issue: Significant formation of 4-bromo-1H-indazole (from de-iodination at C7) during the first coupling step.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Dehalogenation Observed in Suzuki Coupling base Step 1: Evaluate Base start->base Start Troubleshooting ligand Step 2: Optimize Ligand base->ligand If problem persists end Problem Resolved base->end If resolved solvent Step 3: Change Solvent ligand->solvent If problem persists ligand->end If resolved conditions Step 4: Adjust Conditions solvent->conditions If problem persists solvent->end If resolved protect Step 5: Consider N-Protection conditions->protect Final Strategy conditions->end If resolved protect->end

Recommended Actions for Suzuki Coupling
Potential CauseRecommended Action(s)Rationale & Key Insights
Inappropriate Base Switch from strong alkoxide or hydroxide bases (e.g., NaOtBu, NaOH) to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ .[2][8]Strong bases can act as hydride sources, generating Pd-H species that cause dehalogenation.[2] Carbonates and phosphates are generally less prone to this and are often the preferred choice for sensitive substrates.
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos , or consider N-heterocyclic carbene (NHC) ligands.[3][5][8]These ligands accelerate the rate-limiting reductive elimination step to form the desired C-C bond, helping it outcompete the dehalogenation pathway.[3][7] Their steric bulk also stabilizes the active catalytic species.
Protic or Problematic Solvent Switch from protic solvents (alcohols) to aprotic solvents like 1,4-dioxane, THF, or toluene .[5][8][10]Alcohols can directly serve as hydride donors.[2] While polar aprotic solvents are common, their choice can be critical; for some substrates, solvents like DMF or MeCN can alter selectivity or promote side reactions.[11][12]
Harsh Reaction Conditions Run the reaction at the lowest effective temperature (e.g., start at 60-80 °C) and monitor closely by LC-MS to stop the reaction as soon as the starting material is consumed.[2]Minimizing thermal stress on the catalyst and substrate reduces the likelihood of side reactions and catalyst decomposition over time.
N-H Acidity of Indazole For particularly challenging substrates, consider protecting the indazole nitrogen with a group like Boc or SEM.[5]The acidic N-H can coordinate to the palladium center or react with the base, altering the electronic properties of the ring system and potentially facilitating dehalogenation.[5] Protection can prevent these unwanted interactions.
B. Sonogashira Coupling

Common Issue: Competing dehalogenation at the C7-iodo position, often accompanied by homocoupling of the terminal alkyne (Glaser coupling).

Recommended Actions for Sonogashira Coupling
Potential CauseRecommended Action(s)Rationale & Key Insights
Copper Co-catalyst If alkyne homocoupling is significant, attempt a copper-free Sonogashira protocol.While the Cu(I) co-catalyst accelerates the reaction, it is also primarily responsible for the oxidative homocoupling of the alkyne, especially in the presence of trace oxygen.[13][14] Copper-free methods can provide cleaner product profiles.
Base and Solvent System Use a hindered amine base like diisopropylethylamine (DIPEA) or i-Pr₂NH. Pair it with a non-polar aprotic solvent like toluene or THF .The amine base is essential for the catalytic cycle but can also be a source of side reactions.[13] In some systems, solvents like acetonitrile (ACN) have been observed to promote dehalogenation.[15] A less polar environment can sometimes suppress this pathway.
Atmosphere Control Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents.Rigorous exclusion of oxygen is critical to prevent the Cu-mediated homocoupling of the alkyne, which consumes valuable starting material.[16]
Catalyst and Ligand Choice Use a robust palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. Using electron-rich, bulky ligands can increase the rate of oxidative addition and subsequent coupling.[14]A highly efficient catalyst system ensures that the desired cross-coupling occurs much faster than competing dehalogenation or homocoupling pathways.
C. Buchwald-Hartwig Amination

Common Issue: Reductive dehalogenation of the C7-iodo position instead of the desired C-N bond formation.

Catalytic Cycles: Desired vs. Undesired Pathways

G

Recommended Actions for Buchwald-Hartwig Amination
Potential CauseRecommended Action(s)Rationale & Key Insights
Base Selection Use a strong, non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) .These bases are highly effective at deprotonating the amine partner without acting as a significant source of hydrides, which is a common issue with smaller alkoxides.[17][18]
Ligand Choice This reaction is highly dependent on the ligand. Employ specialized, bulky biarylphosphine ligands such as Josiphos, XPhos, or other Buchwald-type ligands .[18][19]These advanced ligands are specifically designed to accelerate the C-N reductive elimination step, which is often rate-limiting.[17] Speeding up this step is the most effective way to outcompete the dehalogenation pathway.
Catalyst Precursor Use a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3 or G4) rather than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[20]Pre-catalysts provide a more reliable and reproducible method for generating the active Pd(0) species. In-situ generation from Pd(II) sources can be inefficient and lead to side reactions.[20]
Slow C-N Coupling If the amine is particularly hindered or electron-poor, slightly increasing the reaction temperature may be necessary. However, this should be done cautiously and with careful monitoring.A sluggish desired reaction provides a larger window of opportunity for side reactions to occur. Balancing reactivity with selectivity is key.

General Protocol: Selective Suzuki-Miyaura Coupling at the C7-Iodo Position

This protocol provides a robust starting point for selectively functionalizing the C7 position while minimizing dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the XPhos Pd G3 pre-catalyst.

  • Add the degassed solvent mixture (dioxane/water).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the de-iodinated byproduct (4-bromo-1H-indazole).

  • Once the reaction is complete (typically 1-4 hours), cool to room temperature.

  • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This guide provides a framework for diagnosing and solving dehalogenation issues. Remember that every substrate is unique, and a degree of empirical optimization is often necessary for achieving the best results.

References

Technical Support Center: Purity Assessment of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-Bromo-7-iodo-1H-indazole. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][] This guide provides in-depth, field-proven insights into the common analytical challenges and methodologies you may encounter. It is structured in a practical question-and-answer format to directly address specific issues, combining troubleshooting guides with foundational knowledge.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

The purity of pharmaceutical intermediates like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.[] High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity determination (assay) and impurity profiling.[1][3][4] For structural confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[][3][4] Gas Chromatography (GC) may also be used, particularly for assessing residual solvents.[1][4]

Q2: What kind of impurities should I anticipate in my this compound sample?

Impurities can originate from various sources, including starting materials, synthetic by-products, intermediates, and degradation products.[5][6] For this specific molecule, you should be vigilant for:

  • Regioisomers: Isomers with bromine and iodine at different positions on the indazole ring, which can form during synthesis.[7]

  • Starting Materials & Intermediates: Unreacted precursors from the synthetic route.[5][7]

  • Over-halogenated Products: Molecules with additional bromine or iodine atoms.

  • Dehalogenated Species: Indazoles where one or both halogen atoms have been removed.

Q3: How do I confirm the identity of my main compound and its impurities?

While HPLC can separate impurities, it doesn't inherently identify them. Identity confirmation relies on spectroscopic techniques:

  • Mass Spectrometry (MS): Especially when coupled with HPLC (LC-MS), MS provides the mass-to-charge ratio (m/z) of the main peak and any impurity peaks. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the substitution pattern on the indazole ring.[3][4] Comparing the spectra of your sample to a qualified reference standard is the definitive identity test.

Q4: What is a typical purity requirement for a pharmaceutical intermediate?

For high-quality pharmaceutical intermediates, purity levels should generally exceed 98% or 99%.[] The acceptable level of any single impurity is strictly regulated, often with a goal of identifying any impurity present at a concentration of 0.1% or higher.[5]

Q5: Why is the validation of my analytical method so critical?

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity Assessment Workflow cluster_0 Initial Analysis & Quantification cluster_1 Identification & Characterization cluster_2 Final Reporting Start Sample of This compound HPLC HPLC-UV Analysis Start->HPLC PurityCheck Purity > 99%? HPLC->PurityCheck ImpurityID Identify Impurities > 0.1% PurityCheck->ImpurityID Yes Report Generate Certificate of Analysis (CoA) PurityCheck->Report No (Pass) LCMS LC-MS Analysis ImpurityID->LCMS NMR NMR Spectroscopy (¹H, ¹³C) ImpurityID->NMR StructureElucidation Structure Elucidation LCMS->StructureElucidation NMR->StructureElucidation StructureElucidation->Report

Caption: Workflow for purity assessment of this compound.

HPLC Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of halogenated indazoles.

Q: Why are my HPLC peaks for this compound showing significant tailing?

Probable Causes:

  • Secondary Silanol Interactions: The nitrogen atoms in the indazole ring can interact with free silanol groups on the silica-based column packing, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[11]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[12]

  • Incompatible Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Solutions:

  • Modify Mobile Phase: Add a competitive agent to the mobile phase to mask silanol interactions. A common choice is adding 0.1% formic acid or trifluoroacetic acid (TFA).

  • Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.

  • Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[13]

  • Flush the Column: Clean the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, then back to isopropanol and your mobile phase) to remove contaminants.[12]

  • Replace the Column: If the above steps fail, the column may be permanently damaged and require replacement.[11]

HPLC Peak Tailing Troubleshooting Start Problem: Peak Tailing Observed Step1 Dilute sample 10x and reinject Start->Step1 Check1 Peak shape improves? Step1->Check1 Solution1 Root Cause: Column Overload. Reduce injection volume or sample concentration. Check1->Solution1 Yes Step2 Add 0.1% Formic Acid to mobile phase Check1->Step2 No Check2 Peak shape improves? Step2->Check2 Solution2 Root Cause: Secondary Interactions. Continue with modified mobile phase. Check2->Solution2 Yes Step3 Flush column with strong solvent Check2->Step3 No Check3 Peak shape improves? Step3->Check3 Solution3 Root Cause: Column Contamination. Implement regular column flushing. Check3->Solution3 Yes Step4 Replace with new column Check3->Step4 No Solution4 Root Cause: Column is permanently damaged. Step4->Solution4

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q: My HPLC baseline is drifting or noisy. What should I do?

Probable Causes:

  • Mobile Phase Issues: Improperly mixed or degassed mobile phase, or contamination.[11][14]

  • Pump Malfunction: Air bubbles in the pump or faulty check valves causing pressure fluctuations.[11][14]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially during gradient runs.[11][13]

  • Detector Issues: A dirty flow cell or a failing lamp.[11]

  • Temperature Fluctuations: Unstable column temperature.[13]

Solutions:

  • Prepare Fresh Mobile Phase: Ensure all components are fully miscible, sonicate or vacuum degas the mobile phase, and prepare it fresh daily.[11]

  • Purge the Pump: Purge the system thoroughly to remove any air bubbles.[11][14]

  • Ensure Equilibration: Allow at least 10-20 column volumes of mobile phase to pass through the column for proper equilibration before starting your analysis.[13]

  • Control Temperature: Use a column oven to maintain a constant, stable temperature.[13]

  • Clean Detector Cell: Flush the detector flow cell with a strong, non-buffered solvent like isopropanol.[11] If noise persists, the lamp may need replacement.

Q: Why are the retention times of my peaks shifting between injections?

Probable Causes:

  • Flow Rate Instability: Leaks in the system or a failing pump can cause inconsistent flow rates.[11]

  • Mobile Phase Composition Change: Inaccurate mixing by the pump or evaporation of a volatile solvent component.[13]

  • Inadequate Column Equilibration: Not allowing the column to fully re-equilibrate after a gradient run.[11]

  • Temperature Changes: Fluctuations in ambient or column temperature.[13]

Solutions:

  • Check for Leaks: Systematically inspect all fittings from the pump to the detector for any signs of leakage and tighten or replace as needed.[11][15]

  • Verify Mobile Phase: If using an on-line mixer, try a pre-mixed mobile phase to rule out pump proportioning issues. Cover solvent reservoirs to minimize evaporation.[13]

  • Increase Equilibration Time: Extend the post-run equilibration time to ensure the column returns to the initial conditions before the next injection.[11]

  • Use a Column Oven: Maintain a constant temperature to ensure reproducible retention.[13]

Experimental Protocol: HPLC-UV Purity Method

This protocol provides a robust starting point for the purity analysis of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is a suitable choice.

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of approximately 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

4. System Suitability: Before analyzing samples, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.[16]

5. Quantification: Purity is typically determined using an area percent calculation. The purity of the this compound is calculated by dividing its peak area by the total area of all peaks in the chromatogram and multiplying by 100.

References

Stability issues with 4-Bromo-7-iodo-1H-indazole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-7-iodo-1H-indazole. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work under acidic and basic conditions.

Introduction

This compound is a vital building block in medicinal chemistry and organic synthesis, prized for its unique substitution pattern that allows for selective functionalization.[1][2] However, the presence of two different halogen atoms on the aromatic ring, coupled with the indazole core, presents specific stability challenges. This guide provides a framework for understanding and mitigating potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around dehalogenation and, under more extreme conditions, potential ring degradation. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it the more likely site of initial degradation.[3]

Q2: How does this compound behave under acidic conditions?

A2: The indazole ring itself is relatively stable in acidic media.[2] However, strong, non-oxidizing acids at elevated temperatures can promote deiodination, particularly in the presence of a reducing agent. Oxidative acids may lead to more complex degradation pathways.

Q3: What is the expected stability of this compound under basic conditions?

A3: The compound is susceptible to nucleophilic attack under basic conditions, which can lead to dehalogenation. The presence of a strong base, especially with a hydrogen donor and at elevated temperatures, can facilitate the removal of the iodine and, to a lesser extent, the bromine atom.[4][5] However, some synthetic procedures for related halo-indazoles utilize basic conditions at room temperature, suggesting a degree of stability under milder basic environments.[6]

Q4: What are the likely degradation products of this compound?

A4: The primary degradation products are expected to be the result of dehalogenation. The most likely degradation product is 4-Bromo-1H-indazole, formed by the loss of the iodine atom. Further degradation could lead to 1H-indazole. Under harsh conditions, ring-opened byproducts could also be formed.

Q5: What are the optimal storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, less polar spot on TLC/peak in LC-MS during a reaction. Deiodination to form 4-Bromo-1H-indazole.- If the reaction is conducted in basic media, consider using a milder base or lowering the reaction temperature.- If in acidic media, ensure the absence of reducing agents.
Formation of multiple unexpected byproducts. Significant degradation of the indazole ring.- Avoid harsh acidic or basic conditions and high temperatures.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Low yield in a cross-coupling reaction at the 7-position. Competing deiodination.- Optimize reaction conditions to favor the desired coupling over reductive dehalogenation. This may involve screening ligands, bases, and solvents.
Presence of starting material and di-substituted byproducts in a halogenation reaction. Incomplete reaction or over-halogenation.- Carefully control the stoichiometry of the halogenating agent.- Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of this compound under stressed acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • LC-MS system for product identification

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before injection into the HPLC.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before injection into the HPLC.

  • Analysis:

    • Analyze the samples by HPLC to quantify the remaining this compound and the formation of degradation products.

    • Use LC-MS to identify the mass of the major degradation products.[9][10]

Protocol 2: Analytical Method for Monitoring Degradation

Instrumentation:

  • HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Visualizing Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound under stressed conditions.

G A This compound B 4-Bromo-1H-indazole A->B Deiodination (Acidic/Basic Conditions) D Ring-Opened Products A->D Ring Opening (Extreme Conditions) C 1H-Indazole B->C Debromination (Harsher Conditions)

Caption: Potential degradation pathways for this compound.

Data Summary

Condition Primary Degradation Product Secondary Degradation Product Relative Rate of Degradation
Mild Acid Minimal degradation-Very Slow
Strong Acid (elevated temp.) 4-Bromo-1H-indazole1H-IndazoleModerate
Mild Base Minimal degradation-Slow
Strong Base (elevated temp.) 4-Bromo-1H-indazole1H-IndazoleFast
Oxidative Stress Ring-Opened Products-Variable

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-7-iodo-1H-indazole vs. 4,7-dibromo-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like Axitinib and Pazopanib used in cancer therapy.[1][2] The strategic placement of halogen atoms on this privileged structure is a key tactic in drug development, serving not only to modulate physicochemical properties like metabolic stability and binding affinity but also acting as versatile synthetic handles for molecular diversification.[1][3]

This guide provides an in-depth comparison of two dihalogenated indazole building blocks: 4-Bromo-7-iodo-1H-indazole and 4,7-dibromo-1H-indazole . While structurally similar, their reactivities in palladium-catalyzed cross-coupling reactions are profoundly different. Understanding these differences is critical for researchers and drug development professionals aiming to execute efficient and controlled synthetic strategies for creating libraries of complex, unsymmetrically substituted indazole derivatives for structure-activity relationship (SAR) studies.[1]

Physicochemical Properties: A Tale of Two Halogens

A cursory glance at the properties of these two molecules reveals their similarity in structure, yet the key distinction lies in the halogen at the C7 position. This single atomic substitution is the primary determinant of their differential reactivity.

PropertyThis compound4,7-dibromo-1H-indazole
Molecular Formula C₇H₄BrIN₂C₇H₄Br₂N₂
Molecular Weight 322.93 g/mol [4]275.93 g/mol [5]
Appearance SolidSolid
CAS Number 1449008-23-4[6]1316273-52-5[7]
Key Structural Feature Contains both a C-Br and a C-I bondContains two C-Br bonds

Core Reactivity Principles: The C-I vs. C-Br Bond

The significant divergence in the synthetic utility of these two reagents is governed by a fundamental principle of organometallic chemistry: the relative reactivity of aryl halides in the oxidative addition step of a palladium-catalyzed cross-coupling cycle. The bond strength decreases down the halogen group, leading to a well-established reactivity trend:

C–I > C–Br >> C–Cl [8]

The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, it undergoes oxidative addition to a Pd(0) catalyst much more readily, often at significantly lower temperatures.[1] This inherent difference in reactivity is not a limitation but a powerful tool that enables highly selective and sequential functionalization, a concept we will explore in detail.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

This compound: The Chemoselective Workhorse

The presence of two different halogens with distinct reactivities makes this compound an exceptionally valuable building block for the controlled, stepwise synthesis of complex molecules.[1] This "orthogonal" reactivity allows chemists to selectively functionalize one position while leaving the other intact for a subsequent, different transformation.

The Strategy: A Two-Step Sequential Functionalization

  • Selective Reaction at C7: The highly reactive C-I bond at the 7-position can be selectively targeted under mild palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). The less reactive C-Br bond at the 4-position remains untouched.

  • Subsequent Reaction at C4: The resulting 4-bromo-7-substituted-1H-indazole can then be subjected to a second cross-coupling reaction, often under slightly more forcing conditions (e.g., higher temperature, stronger activating ligand), to functionalize the C4 position.

This stepwise approach is paramount for building libraries of unsymmetrical 4,7-disubstituted indazoles, allowing for precise control over the final molecular architecture.

G cluster_start Starting Material cluster_step1 Step 1: Selective C7 Functionalization cluster_step2 Step 2: C4 Functionalization A This compound B 4-Bromo-7-(R1)-1H-indazole A->B Pd Catalyst (e.g., Pd(PPh₃)₄) Base, R1-Source Mild Conditions (e.g., < 90°C) Reacts at C-I bond C 4-(R2)-7-(R1)-1H-indazole (Unsymmetrical Product) B->C Pd Catalyst (e.g., PdCl₂(dppf)) Base, R2-Source Stronger Conditions (e.g., > 90°C) Reacts at C-Br bond G cluster_start Starting Material A 4,7-dibromo-1H-indazole B Mono-substituted Product A->B 1 eq. R-Source Leads to Mixture C Di-substituted Product (Symmetrical) A->C >2 eq. R-Source Favored Outcome D Unreacted Starting Material A->D 1 eq. R-Source Leads to Mixture

References

A Comparative Guide to the Biological Activity of 4-Bromo-7-iodo-1H-indazole and Other Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the indazole ring system, particularly through halogenation, is a key approach to modulate the physicochemical properties and biological activity of these compounds.[3][4] This guide provides a comparative analysis of the biological activity of 4-bromo-7-iodo-1H-indazole against other halogenated indazoles, drawing upon structure-activity relationship (SAR) principles and available experimental data for this class of compounds. While direct head-to-head comparative studies for this compound are limited in publicly available literature, this guide will equip researchers with the foundational knowledge and experimental frameworks to evaluate its potential.

The Indazole Scaffold: A Versatile Template for Drug Discovery

The 1H-indazole core is a bioisostere of the purine ring in ATP, which allows it to function as a competitive inhibitor at the ATP-binding site of various kinases.[5] The nitrogen atoms within the indazole ring can act as hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of kinases, a key determinant of binding affinity.[5] This inherent ability to target ATP-binding sites makes the indazole scaffold an excellent starting point for the design of enzyme inhibitors.

Halogenation: A Tool for Modulating Biological Activity

The introduction of halogen atoms onto the indazole ring can significantly impact a molecule's biological profile by altering its lipophilicity, electronic distribution, and metabolic stability. Furthermore, halogens, particularly iodine and bromine, can participate in halogen bonding, a non-covalent interaction with Lewis bases that can enhance binding affinity and selectivity for a biological target.[6] The specific position and nature of the halogen substituent are critical in determining the resulting pharmacological effects.

Biological Activity Profile of Halogenated Indazoles

While specific data for this compound is not extensively reported, studies on other halogenated indazoles provide insights into their potential therapeutic applications, particularly as anti-cancer agents and kinase inhibitors.

Anticancer Activity

Indazole derivatives have shown significant promise as anticancer agents.[1][7][8] The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, against various cancer cell lines.

While a direct comparison is not available for this compound, the following table summarizes the anticancer activity of other indazole derivatives to provide a contextual reference.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indazole Derivative 2f MCF-7 (Breast)1.15[7]
Indazole Derivative 2f HCT116 (Colon)4.89[7]
Indazole Derivative 6o K562 (Leukemia)5.15[8][9]
Indazole Derivative 6o HEK-293 (Normal)33.2[8][9]

This table presents a selection of data for illustrative purposes and is not an exhaustive list.

The structure-activity relationship of halogenated imidazoles, a related heterocyclic system, suggests that the nature of the halogen at specific positions can significantly influence cytotoxicity.[6] It is hypothesized that the combination of a bromine atom at the 4-position and an iodine atom at the 7-position of the indazole ring in this compound could lead to a unique biological activity profile due to the distinct electronic and steric properties of these two halogens.

Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors.[5][7] The efficacy of these compounds is typically determined through in vitro kinase assays that measure the inhibition of a specific kinase's activity.

G cluster_0 Discovery Phase cluster_1 Validation & Optimization cluster_2 Preclinical Development Start Start with Halogenated Indazole Scaffold (e.g., this compound) Library Synthesize Derivative Library Start->Library Screening Biochemical Screening (In Vitro Kinase Assays) Library->Screening Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Screening->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Library Candidate Preclinical Candidate Selection Optimization->Candidate In_Vivo In Vivo Studies Candidate->In_Vivo

Caption: A generalized workflow for the discovery and development of kinase inhibitors based on a halogenated indazole scaffold.

Experimental Protocols

To facilitate the evaluation of this compound and its comparison with other halogenated indazoles, detailed protocols for key biological assays are provided below.

Protocol 1: MTT Cell Viability Assay

This assay is a colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.[10][11]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • This compound and other test compounds

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes.[10][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of halogenated indazoles B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[13]

Materials:

  • Purified kinase of interest

  • Biotinylated peptide substrate for the kinase

  • ATP

  • Test compounds (e.g., this compound)

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer from a DMSO stock.

  • Reaction Mixture Preparation: In each well of the assay plate, add the test compound, the purified kinase, and the biotinylated peptide substrate.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and initiate the detection by adding a solution containing the terbium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor fluorophore. Incubate to allow for binding.

  • Signal Measurement: Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot a dose-response curve to determine the IC50 value.

Conclusion

The indazole scaffold represents a highly valuable starting point for the development of novel therapeutics, and halogenation is a powerful strategy for fine-tuning the biological activity of these compounds. While direct comparative data for this compound is currently limited, the principles of structure-activity relationships within the halogenated indazole class suggest that this compound holds significant potential for further investigation. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the cytotoxic and kinase inhibitory activities of this compound and compare its performance against other halogenated analogs. Such studies are crucial for elucidating the therapeutic potential of this and related compounds in drug discovery programs.

References

Spectroscopic comparison of 4-Bromo-7-iodo-1H-indazole and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 4-Bromo-7-iodo-1H-indazole and Its Synthetic Precursors

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents approved by the FDA.[1][2] Its unique bicyclic structure allows for versatile functionalization, enabling fine-tuning of pharmacological properties. Among its many derivatives, this compound serves as a highly valuable building block for creating complex molecules, particularly kinase inhibitors and other targeted therapies. The precise placement of two distinct halogens—bromine at the 4-position and iodine at the 7-position—offers orthogonal handles for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

This guide provides a comprehensive spectroscopic comparison of this compound with its key synthetic precursors, 4-bromo-1H-indazole and 7-iodo-1H-indazole. We will delve into the synthesis of these molecules, analyze their characteristic signatures in NMR, IR, and Mass Spectrometry, and provide detailed experimental protocols. This analysis is designed for researchers, scientists, and drug development professionals who rely on a deep understanding of molecular characterization to drive their projects forward.

I. The Synthetic Pathway: A Strategic Approach

The synthesis of this compound requires a regioselective approach to introduce the halogen atoms. A logical and efficient pathway begins with the commercially available 1H-indazole, followed by sequential halogenation. The choice of reaction sequence is critical for achieving the desired substitution pattern. Iodination is typically performed first at the 3-position due to the electronic nature of the indazole ring; however, specific conditions can direct it to other positions. A more controlled synthesis involves starting from a pre-functionalized aniline. Here, we present a plausible and robust synthetic workflow.

The rationale for this multi-step synthesis is rooted in achieving high regioselectivity. Starting with 2-methyl-3-nitroaniline allows for the unambiguous placement of the nitro group, which acts as a directing group and can later be converted to an amino group for the diazotization and cyclization that forms the indazole ring. Subsequent Sandmeyer reactions provide a reliable method for introducing the bromo and iodo groups at specific positions.

Synthetic_Workflow cluster_precursors Precursor Synthesis cluster_target Target Molecule Synthesis 1H_Indazole 1H-Indazole 4_Bromo 4-Bromo-1H-indazole 1H_Indazole->4_Bromo Bromination (e.g., NBS) 7_Iodo 7-Iodo-1H-indazole 1H_Indazole->7_Iodo Iodination (e.g., NIS/TFA) [ref: 15] Target This compound 4_Bromo->Target

Caption: Synthetic workflow for this compound and its precursors.

II. Comparative Spectroscopic Analysis

The introduction of bromine and iodine atoms imparts distinct and predictable changes to the spectroscopic profile of the indazole scaffold. Understanding these shifts is paramount for reaction monitoring and final product verification.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the electron-withdrawing and anisotropic effects of the halogen substituents significantly influence the chemical shifts of the aromatic protons.

  • 4-Bromo-1H-indazole : The bromine at C4 will deshield the adjacent protons at C3 and C5. The proton at C3 typically appears as a singlet or a narrow doublet, while the protons on the benzene ring (C5, C6, C7) will form a more complex multiplet system compared to the parent indazole.

  • 7-Iodo-1H-indazole : The large iodine atom at C7 exerts a strong deshielding effect on the adjacent C6 proton. The protons at C4, C5, and C6 will show distinct splitting patterns, often appearing as doublets or triplets depending on their coupling constants.

  • This compound : In the target molecule, the protons at C3, C5, and C6 are the only ones remaining on the ring. The C3 proton will likely be a singlet. The C5 and C6 protons, being adjacent, will appear as two doublets, coupled to each other. The combined electron-withdrawing effects of both halogens will shift these protons further downfield compared to the monosubstituted precursors. The broad singlet for the N-H proton is typically observed far downfield (around 13 ppm in DMSO-d₆).[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide clear evidence of halogenation through the diagnostic chemical shifts of the carbon atoms directly bonded to the halogens (ipso-carbons).

  • 4-Bromo-1H-indazole : The ipso-carbon (C4) will exhibit a signal at approximately 110-120 ppm. Other aromatic carbons will appear in the typical 120-140 ppm range.

  • 7-Iodo-1H-indazole : The C7 carbon directly attached to iodine will be significantly shifted upfield to around 90-100 ppm, a characteristic effect of iodine substitution.

  • This compound : This spectrum will show two key signals: the C4 bonded to bromine around 110-120 ppm and the C7 bonded to iodine around 90-100 ppm. This provides unambiguous confirmation of the presence and location of both halogen substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • N-H Stretch : All three compounds will show a characteristic broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.[3]

  • Aromatic C-H Stretch : Sharp peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H stretching.

  • C=C Aromatic Stretch : Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

  • C-X Stretch (Fingerprint Region) : The carbon-halogen stretching vibrations are found in the fingerprint region. The C-Br stretch typically appears between 500-600 cm⁻¹, while the C-I stretch is found at even lower wavenumbers, generally below 500 cm⁻¹.[4] These bands can confirm the presence of the halogens.

Mass Spectrometry (MS)

Mass spectrometry provides definitive information about the molecular weight and elemental composition.

  • 4-Bromo-1H-indazole : The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). The expected m/z will be around 196 and 198.[3]

  • 7-Iodo-1H-indazole : Iodine is monoisotopic (¹²⁷I), so the spectrum will display a single, strong molecular ion peak at m/z 244.

  • This compound : The spectrum for the final product will be highly characteristic. It will show a molecular ion cluster with two peaks (M⁺ and M⁺+2) separated by two mass units, reflecting the bromine isotopes. The expected m/z for these peaks will be around 322 and 324. This unique pattern confirms the presence of both one bromine and one iodine atom in the molecule.

III. Summary of Spectroscopic Data

Spectroscopic Feature4-Bromo-1H-indazole7-Iodo-1H-indazoleThis compound
¹H NMR (ppm) Aromatic H's (7.0-8.0), N-H (~13)Aromatic H's (7.0-8.2), N-H (~13)C3-H, C5-H, C6-H (7.5-8.5), N-H (~13.5)
¹³C NMR (ppm) C-Br (~115)C-I (~95)C-Br (~115), C-I (~95)
IR (cm⁻¹) N-H (3100-3400), C-Br (~550)N-H (3100-3400), C-I (<500)N-H (3100-3400), C-Br (~550), C-I (<500)
MS (m/z) 196/198 (M⁺, M⁺+2)244 (M⁺)322/324 (M⁺, M⁺+2)

IV. Experimental Protocols

The following protocols are provided as a guideline for the synthesis and characterization of the target compounds. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 4-Bromo-1H-indazole
  • Dissolution : Dissolve 1H-indazole (1 eq.) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Bromination : Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction : Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction : Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure 4-bromo-1H-indazole.

Protocol 2: Synthesis of 7-Iodo-1H-indazole (Adapted from literature[6])
  • Starting Material : Begin with 7-amino-1H-indazole, which can be prepared from the reduction of 7-nitro-1H-indazole.

  • Diazotization : Dissolve 7-amino-1H-indazole (1 eq.) in an aqueous solution of sulfuric acid and cool to 0 °C.

  • Nitrite Addition : Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • Iodination : In a separate flask, prepare a solution of potassium iodide (3 eq.) in water. Slowly add the cold diazonium salt solution to the KI solution.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-3 hours. Gentle heating may be required to drive the reaction to completion.

  • Work-up : Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

  • Purification : Dry the organic phase, concentrate, and purify the residue by column chromatography to afford 7-iodo-1H-indazole.

Protocol 3: Synthesis of this compound (Proposed)
  • Starting Material : Use 4-bromo-1H-indazole (1 eq.) as the starting material.

  • Iodination : Dissolve the starting material in a solvent mixture, potentially containing a strong acid like trifluoroacetic acid (TFA) to activate the ring.

  • Reagent Addition : Cool the solution to 0 °C and add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise.

  • Reaction : Stir the reaction at room temperature overnight. The directing effects should favor iodination at the 7-position.

  • Work-up and Purification : Follow the quenching, extraction, and purification steps outlined in Protocol 1 to isolate the final product, this compound.

Protocol 4: Spectroscopic Characterization
  • NMR Spectroscopy :

    • Prepare samples by dissolving 5-10 mg of each compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard acquisition parameters.[5]

  • IR Spectroscopy :

    • Acquire IR spectra using an FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory for solid samples.

    • Alternatively, prepare a KBr pellet containing a small amount of the sample.[3]

    • Scan in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry :

    • Analyze samples using an LC-MS or a direct infusion ESI-MS (Electrospray Ionization Mass Spectrometry) system to determine the molecular weight and isotopic distribution.

Spectroscopic_Impact cluster_structure Molecular Structure cluster_spectra Key Spectroscopic Signatures Indazole_H 1H-Indazole Indazole_Br 4-Bromo-1H-indazole NMR ¹H/¹³C NMR: Shifts determined by electronegativity and anisotropy Indazole_Br->NMR C4-Br deshields adjacent protons MS Mass Spec: Isotopic patterns (¹⁹Br/⁸¹Br) are key Indazole_Br->MS M⁺/M⁺+2 (1:1) Indazole_I 7-Iodo-1H-indazole Indazole_I->NMR C7-I shifts ipso- carbon upfield Indazole_I->MS Single M⁺ peak Indazole_BrI This compound Indazole_BrI->NMR Combined effects on C3,C5,C6-H Indazole_BrI->MS M⁺/M⁺+2 (1:1) at higher mass IR IR Spec: C-X stretches in fingerprint region Indazole_BrI->IR C-Br & C-I bands present

Caption: Impact of halogen substitution on key spectroscopic signatures.

V. Conclusion

The spectroscopic characterization of this compound and its precursors is a clear demonstration of fundamental structure-property relationships. Each halogen imparts a unique and diagnostic fingerprint across NMR, IR, and mass spectra. For the medicinal chemist, a thorough understanding of these spectroscopic nuances is not merely academic; it is a practical necessity that ensures synthetic success and accelerates the drug discovery pipeline. By leveraging the comparative data and protocols in this guide, researchers can confidently synthesize, identify, and utilize these powerful halogenated indazole building blocks in the creation of next-generation therapeutics.

References

A Senior Application Scientist’s Guide to the Purity Analysis of Commercial 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Privileged Scaffold

4-Bromo-7-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole nucleus is considered a "privileged scaffold" because its derivatives can interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-cancer and anti-inflammatory properties.[1][2][3][4] In complex multi-step syntheses, such as those for kinase inhibitors, this compound serves as a versatile building block where the bromine and iodine atoms provide distinct handles for sequential, regioselective cross-coupling reactions.

However, the very synthetic routes that create this valuable asymmetry also open the door to a host of potential impurities.[5] These impurities, which can include starting materials, regioisomers, and other halogenated byproducts, can have profound consequences. They can introduce unforeseen toxicity, alter pharmacological activity, and derail structure-activity relationship (SAR) studies. Therefore, a rigorous, multi-faceted analytical approach to confirm the purity of commercial this compound is not merely a quality control measure; it is a fundamental prerequisite for reliable and reproducible research.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this key reagent. We will move beyond simple peak integration to discuss the causality behind method selection and the implementation of self-validating protocols to ensure the utmost confidence in your starting material.

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively analyze a compound, one must first anticipate the likely impurities. The synthesis of this compound typically involves the sequential halogenation of an indazole precursor.[5] This process, while effective, can be imperfect and lead to a predictable set of related substances.

A plausible synthetic pathway and the points at which impurities may arise are outlined below.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Process-Related Impurities indazole 1H-Indazole (Starting Material) step1 Bromination indazole->step1 imp1 Unreacted 1H-Indazole indazole->imp1 bromo 4-Bromo-1H-indazole (Intermediate) step1->bromo imp5 Di-brominated Species (Over-bromination) step1->imp5 step2 Iodination bromo->step2 imp2 Unreacted 4-Bromo-1H-indazole bromo->imp2 final This compound (Target Molecule) step2->final imp4 Isomers (e.g., 4-Bromo-5-iodo) (Regioselectivity failure) step2->imp4 imp3 7-Iodo-1H-indazole (From alternative sequence) final->imp3

Caption: Plausible synthetic origin of common impurities in this compound production.

Based on this, the primary impurities to screen for are:

  • Starting Materials: Unreacted 1H-indazole.

  • Intermediates: Residual mono-halogenated species, such as 4-Bromo-1H-indazole.[6][7]

  • Isomers: Regioisomers formed during halogenation (e.g., 4-bromo-5-iodo-1H-indazole or other positional isomers).

  • Byproducts: Over-halogenated species (e.g., dibromo-iodo- or bromo-diiodo-indazoles).[8]

  • Residual Solvents: Solvents used during reaction and purification (e.g., DMF, ethyl acetate, hexanes).

Comparative Analysis of Purity Assessment Techniques

No single analytical technique provides a complete purity profile. A robust assessment relies on the orthogonal application of several methods, primarily High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for purity analysis in pharmaceutical and chemical research, prized for its high resolution and quantitative accuracy. For a molecule like this compound, a reverse-phase method is ideal.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which provides excellent retention and separation for aromatic, moderately nonpolar molecules.

  • Mobile Phase: A gradient of a weak organic solvent (water, often with a modifier like 0.1% formic acid or TFA to improve peak shape) and a strong organic solvent (acetonitrile or methanol) is employed. A gradient is superior to an isocratic method here because it can effectively elute a wide range of potential impurities, from more polar starting materials to more nonpolar, over-halogenated byproducts, in a single run.

  • Detection: The indazole ring system contains a strong chromophore, making UV detection (typically in the 220-300 nm range) highly sensitive and suitable.

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Deionized water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 95
    25.0 95
    25.1 10

    | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh ~5 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution.

    • Dilute 1:10 in a 50:50 acetonitrile/water mixture for a final concentration of 50 µg/mL.

  • Analysis and System Suitability:

    • Inject a blank (50:50 acetonitrile/water) to establish a baseline.

    • Perform five replicate injections of the sample.

    • Trustworthiness Check: The system is considered suitable if the relative standard deviation (RSD) for the main peak area is ≤ 2.0% and the USP tailing factor is between 0.8 and 1.5.

  • Purity Calculation:

    • Purity is calculated based on area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. This method assumes all impurities have a similar response factor at the chosen wavelength.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While HPLC excels at separating impurities, ¹H NMR provides invaluable structural confirmation and can detect impurities that may co-elute in HPLC or have poor UV absorption. It is particularly powerful for identifying isomers.

Causality of Method Design:

  • Structural Elucidation: The chemical shifts, coupling constants, and integration of the aromatic protons provide a unique fingerprint of the this compound structure. Any deviation or unexpected signals point to impurities. For example, a regioisomer would present a completely different splitting pattern in the aromatic region.

  • Quantitative Analysis (qNMR): By adding a certified internal standard of known concentration and purity (e.g., maleic acid, dimethyl sulfone), the absolute purity of the target compound can be determined. This is a primary analytical method that is not dependent on the response factor of impurities.

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of the this compound sample into an NMR tube.

    • Add ~0.6 mL of a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆).

    • For qNMR: Accurately weigh ~5-10 mg of a certified internal standard into the same tube. The standard must have peaks that are resolved from the analyte peaks.

  • Instrument Setup (400 MHz Spectrometer):

    • Acquire a standard proton spectrum.

    • Key Parameters: Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds for quantitative work) to ensure full signal recovery. Use a 90° pulse angle.

  • Data Processing and Interpretation:

    • Phase and baseline the spectrum correctly.

    • Integrate all peaks corresponding to the target molecule and any visible impurities.

    • Purity Assessment:

      • Qualitative: Look for small peaks in the aromatic and aliphatic regions that do not correspond to the main structure or the solvent.

      • Quantitative (qNMR): Calculate purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Mass Spectrometry (LC-MS or GC-MS)

Mass spectrometry is the definitive tool for identifying unknown impurities. When coupled with a chromatographic inlet (LC or GC), it provides the molecular weight of each separated component.

  • LC-MS: Ideal for analyzing the impurity profile established by the HPLC-UV method. An unknown peak in the UV chromatogram can be fed into the mass spectrometer to obtain its mass, often providing immediate confirmation of its identity (e.g., a peak with M+H⁺ corresponding to 4-Bromo-1H-indazole).

  • GC-MS (Headspace): This is the gold standard for identifying and quantifying residual solvents. By gently heating the sample in a sealed vial, volatile solvents are released into the headspace and injected into the GC-MS system.

Integrated Purity Analysis Workflow

A robust quality control process integrates these techniques into a logical workflow to build a comprehensive purity profile.

A Receive Commercial Sample of This compound B Visual & Solubility Check (Color, Form, Dissolution) A->B C Primary Purity Screen: Reverse-Phase HPLC-UV B->C D Is Purity > 98% and No Unexpected Peaks? C->D E Structural Confirmation: ¹H NMR Spectroscopy D->E Yes H Impurity Identification: LC-MS/MS D->H No F Are NMR Signals Consistent with Structure & Purity? E->F G Residual Solvent Analysis: Headspace GC-MS F->G Yes J FAIL: Reject Lot or Purify Further F->J No I PASS: Release for Use (Document Purity & Impurity Profile) G->I H->J Identify Critical Impurity

References

A Guide to the Structural Validation of Halogenated Indazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a cornerstone for designing potent therapeutic agents. Halogenated indazoles, in particular, offer a rich playground for modulating pharmacokinetic and pharmacodynamic properties. The precise three-dimensional arrangement of atoms within these molecules, unequivocally determined by single-crystal X-ray diffraction, is paramount for understanding their interactions with biological targets. This guide provides an in-depth technical comparison and validation workflow for the crystal structure of halogenated indazoles, with a focus on the analytical rigor required in drug discovery pipelines.

While the specific crystal structure of 4-Bromo-7-iodo-1H-indazole is not publicly available at the time of this writing, its structural elucidation is of significant interest for the development of novel kinase inhibitors and other therapeutics. To illustrate the validation process, this guide will utilize the publicly available crystallographic data of a related compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , as a comparative analogue. The principles and methodologies discussed herein are directly applicable to the validation of this compound upon its successful crystallization and diffraction analysis.

The Critical Role of X-ray Crystal Structure Validation

The journey from a promising molecule to a viable drug candidate is paved with data. Among the most critical datasets is the atomic-resolution three-dimensional structure. For drug development professionals, an unvalidated or poorly validated crystal structure is a liability, potentially leading to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, failed clinical trials.

X-ray crystallography provides a detailed map of electron density within a crystal, from which a model of the molecular structure is derived.[1] Validation is the process of ensuring that this model accurately represents the experimental data and conforms to the established principles of chemistry and physics.[2] A thoroughly validated crystal structure provides a reliable foundation for:

  • Rational Drug Design: Understanding the precise geometry of a ligand in the active site of a target protein.

  • Lead Optimization: Guiding chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Intellectual Property: Providing definitive structural evidence for patent applications.

A Comparative Case Study: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

To demonstrate the practical application of crystal structure validation, we will examine the crystallographic data of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. This molecule, while differing from our primary topic, shares the core indazole scaffold and a bromine substituent, making it a relevant example.

Experimental Protocol: From Powder to Structure

The journey to a validated crystal structure begins with the synthesis and crystallization of the compound of interest.

Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate:

  • Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile in ethanol, hydrazine hydrate is added.

  • Heating: The reaction mixture is heated in a sealed tube at 343 K for 4 hours.

  • Purification: The resulting solid is purified by recrystallization from ethanol to yield 5-bromo-1H-indazol-3-amine.

  • Boc Protection: The indazole NH group is then protected using a tert-butyloxycarbonyl (Boc) group to yield the final product.[3]

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often determined empirically.

X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data collection parameters, such as temperature, X-ray wavelength, and exposure time, are optimized to obtain a high-quality dataset.

Data Presentation: Key Crystallographic and Validation Metrics

The quality of a crystal structure is assessed through a variety of metrics. The following table summarizes the key crystallographic data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[3]

ParameterValueSignificance
Chemical FormulaC₁₂H₁₄BrN₃O₂Confirms the elemental composition of the crystallized molecule.
Crystal SystemTriclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP-1Defines the symmetry operations that can be applied to the unit cell.
a, b, c (Å)5.8281 (2), 10.9695 (3), 14.7966 (4)The dimensions of the unit cell.
α, β, γ (°)100.5010 (10), 98.6180 (10), 103.8180 (10)The angles of the unit cell.
R-factor (R1)0.0622A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better.
wR20.1994A weighted R-factor based on all reflections.
Goodness-of-fit (GooF)1.05Should be close to 1 for a good model.
Resolution (Å)0.84A measure of the level of detail in the electron density map. Lower values indicate higher resolution.
Structural Analysis and Intermolecular Interactions

The crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals that the fused pyrazole and benzene rings are nearly co-planar. In the crystal packing, molecules form inversion dimers through N—H···N hydrogen bonds. These dimers are further linked into a three-dimensional network by C—H···O and C—H···Br hydrogen bonds, as well as π–π stacking interactions.[3]

The Workflow of X-ray Crystal Structure Validation

The validation of a crystal structure is a multi-step process that involves checking the quality of the experimental data, the fit of the model to the data, and the stereochemical integrity of the model.

G cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Validation DataCollection 1. X-ray Diffraction Data Collection DataProcessing 2. Data Integration & Scaling DataCollection->DataProcessing StructureSolution 3. Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution ModelRefinement 4. Atomic Model Refinement StructureSolution->ModelRefinement DataQuality 5. Data Quality Check (e.g., Rmerge, Completeness) ModelRefinement->DataQuality ModelFit 6. Model vs. Data Fit (R-factors, Electron Density Maps) DataQuality->ModelFit Stereochemistry 7. Stereochemical Validation (Bond Lengths, Angles, Ramachandran Plot) ModelFit->Stereochemistry FinalModel Validated Crystal Structure Stereochemistry->FinalModel

Caption: A generalized workflow for X-ray crystal structure determination and validation.

Comparison with Alternative Structures and Methods

While single-crystal X-ray diffraction is the gold standard for structural determination, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and chemical environment of atoms in solution. For 6-bromo-3-iodo-1H-indazole, 1H NMR data has been reported, which can be used to confirm the proposed structure in solution.[4]

  • Computational Modeling: In the absence of a crystal structure, computational methods like Density Functional Theory (DFT) can be used to predict the geometry of a molecule. These models, however, must be validated against experimental data whenever possible.

The crystal structure of a related compound, 4-iodo-1H-pyrazole, reveals that the packing is influenced by the formation of hydrogen-bonded catemers.[5] This highlights how subtle changes in molecular structure can have a significant impact on the solid-state arrangement.

Conclusion

The validation of X-ray crystal structures is a non-negotiable step in modern drug discovery. It provides the atomic-level insights necessary for rational design and optimization of new therapeutic agents. While the crystal structure of this compound remains to be determined, the principles and methodologies outlined in this guide, using the comparative example of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provide a robust framework for its future validation. As researchers continue to explore the chemical space of halogenated indazoles, a commitment to rigorous structural validation will be essential for translating these promising molecules into life-saving medicines.

References

A Senior Application Scientist's Guide to Catalyst Selection for 4-Bromo-7-iodo-1H-indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-bromo-7-iodo-1H-indazole scaffold is a cornerstone in medicinal chemistry, most notably as a key intermediate in the synthesis of PARP inhibitors like Niraparib. Its utility stems from the two distinct halogen atoms, which allow for sequential and regioselective functionalization to build molecular complexity. However, achieving this selectivity is critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalytic systems for the functionalization of this versatile building block, grounded in mechanistic principles and supported by experimental insights to inform your synthetic strategy.

The Principle of Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The Carbon-Iodine (C-I) bond is inherently weaker and more polarized than the Carbon-Bromine (C-Br) bond. This distinction is the lynchpin for selectivity in transition-metal-catalyzed cross-coupling reactions. In palladium-catalyzed processes, the oxidative addition of the catalyst into the C-I bond is significantly faster and occurs under milder conditions than its insertion into the C-Br bond.[1] This reactivity gap allows for a stepwise approach: selective functionalization at the C7-iodo position, followed by a subsequent, often more forcing, reaction at the C4-bromo position.

Workflow for Sequential Functionalization

The logical workflow for elaborating the this compound core involves a two-step, sequential cross-coupling strategy. This method enables the controlled introduction of two different substituents, which is essential for generating diverse compound libraries for structure-activity relationship (SAR) studies.

G A This compound B Step 1: Selective Coupling at C7 (e.g., Suzuki, Sonogashira) A->B Catalyst 1 (High C-I Selectivity) C 4-Bromo-7-substituted-1H-indazole B->C D Step 2: Coupling at C4 (e.g., Suzuki, Buchwald-Hartwig) C->D Catalyst 2 E 4,7-Disubstituted-1H-indazole D->E G pd0 Pd(0)Ln pdiia Ar-Pd(II)Ln-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)Ln-Ar' pdiia->pdiib Transmetalation (Ar'-B(OR)₂ + Base) product Ar-Ar' pdiib->product Reductive Elimination product->pd0 Catalyst Regeneration

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for 4-Bromo-7-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus is recognized as a "privileged pharmacophore."[1] This unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, demonstrates a remarkable ability to bind to a diverse range of biological targets, making it an invaluable starting point for drug discovery.[1][2] Indazole derivatives are at the core of several FDA-approved drugs, particularly as kinase inhibitors in oncology.[2][3]

The strategic halogenation of this scaffold is a proven method to fine-tune a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity.[1] The compound 4-Bromo-7-iodo-1H-indazole, with its distinct di-halogenation pattern, represents a versatile chemical building block poised for the development of novel therapeutics.[4][5]

However, the journey from a promising chemical structure to a viable drug candidate is paved with rigorous validation. The reliability of preclinical data hinges entirely on the quality of the in vitro assays used for characterization. This guide provides a comprehensive framework for the validation of in vitro assays, using the characterization of a this compound derivative as a potent kinase inhibitor as a practical case study. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific rigor and data integrity.[6][7][8]

Part I: The Foundation of Trustworthy Data: Assay Validation Principles

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9] For early-stage drug discovery, this means generating reliable, reproducible data to enable confident decision-making.[10][11] The "fit-for-purpose" concept is paramount; the level of validation should align with the intended use of the data, from initial hit identification to lead optimization and regulatory submission.[12][13]

A robustly validated assay is a self-validating system. It incorporates controls and statistical measures that continuously affirm its performance. This section outlines the overarching workflow for developing and validating an in vitro assay designed to characterize novel chemical entities.

G start 1. Define Assay Objective (e.g., IC50 determination) dev 2. Assay Development - Select Platform (e.g., TR-FRET) - Optimize Reagents (Enzyme, Substrate, ATP) - Define Protocol start->dev Establish Need pre_val 3. Pre-Validation (Feasibility) - Z-Factor & S/B Ratio - Preliminary Reproducibility dev->pre_val Finalize Protocol pre_val->dev Optimization Needed full_val 4. Full Method Validation (ICH Q2(R1) Principles) - Specificity, Accuracy, Precision - Linearity, Range, LOD/LOQ - Robustness pre_val->full_val Assay is 'Fit-for-Purpose' analysis 5. Sample Analysis (Screening of Derivatives) full_val->analysis Validated Method end 6. Data-Driven Decisions (SAR, Lead Selection) analysis->end Generate Reliable Data

Caption: High-level workflow for in vitro assay development and validation.

Part II: Case Study: Validating a Kinase Inhibition Assay

Objective: To develop and validate a robust in vitro biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a novel this compound derivative ("Compound X") against a therapeutically relevant tyrosine kinase ("Target Kinase").

Rationale for Assay Platform Selection

Multiple technologies exist for measuring kinase activity.[14][15] While radioactive filter-binding assays are considered a gold standard for sensitivity, non-radioactive methods such as luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are often preferred for their safety, ease of use, and high-throughput compatibility.[14][16] For this guide, we select a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. As the kinase consumes ATP to phosphorylate its substrate, a more potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Experimental Design & Causality
  • Recombinant Kinase: Use a high-purity, recombinantly expressed Target Kinase. The source and lot number must be documented to ensure consistency.

  • Substrate: A validated, specific peptide substrate for the Target Kinase is essential.

  • ATP Concentration: This is a critical parameter. For ATP-competitive inhibitors, the measured IC₅₀ is highly dependent on the ATP concentration. The assay should be performed at an ATP concentration equal to or very near the Michaelis-Menten constant (Kₘ) for the specific kinase.[17] This standardizes the condition and allows for more meaningful comparison of inhibitor potencies.

  • Controls:

    • Negative Control (0% Inhibition): Kinase, substrate, and vehicle (DMSO), but no inhibitor. This defines the maximum kinase activity.

    • Positive Control (100% Inhibition): Substrate and vehicle, but no kinase. This defines the baseline signal in the absence of ATP consumption.

    • Reference Inhibitor: A known, well-characterized inhibitor for the Target Kinase (e.g., Staurosporine or an FDA-approved drug) should be run in parallel to confirm assay performance.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of "Compound X" in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate using DMSO.

  • Reagent Preparation:

    • Prepare a 2X Kinase/Substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer at 2 * Kₘ concentration.

  • Assay Procedure:

    • Transfer a small volume (e.g., 50 nL) of the compound dilutions from the compound plate to a 384-well white assay plate.

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The precise time should be within the linear range of the reaction, determined during assay development.[18]

    • Stop the reaction and detect the remaining ATP by adding 10 µL of a suitable ATP detection reagent (e.g., containing luciferase/luciferin).

    • Incubate for 10 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (Signal_well - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part III: A Deep Dive into Validation Parameters

Following the principles of ICH Q2(R1), a series of experiments must be conducted to formally validate the assay's performance.[6][19] These parameters are interconnected and collectively define the reliability of the method.

G receptor Growth Factor Receptor target Target Kinase receptor->target Activates downstream Downstream Substrate target->downstream Phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation Promotes inhibitor Compound X inhibitor->target Inhibits

References

A Comparative Guide to the Synthesis of 4-Bromo-7-iodo-1H-indazole: Protocols, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-7-iodo-1H-indazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics, particularly kinase inhibitors. The precise installation of three distinct functionalities—a bromine atom, an iodine atom, and an unprotected pyrazole nitrogen—presents a considerable synthetic challenge, demanding exceptional control over regioselectivity. This guide provides an in-depth comparison of viable synthetic strategies for this compound (CAS No: 1449008-23-4). We will dissect two primary retrosynthetic approaches: sequential halogenation of a pre-formed indazole core and the cyclization of a di-halogenated precursor. By examining the mechanistic underpinnings, experimental data from analogous syntheses, and practical scalability, this document aims to equip researchers and process chemists with the critical insights needed to select and execute the most effective synthesis protocol.

Introduction: The Strategic Value of this compound

The indazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous biologically active molecules.[1] The title compound, this compound, elevates this scaffold's utility by offering two distinct halogen atoms, bromine and iodine, at the C4 and C7 positions, respectively. These halogens serve as orthogonal synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the divergent synthesis of complex molecular libraries. The iodine at C7 is typically more reactive in palladium-catalyzed reactions than the bromine at C4, enabling selective, stepwise elaboration of the molecule. This strategic functionalization is paramount for structure-activity relationship (SAR) studies in drug development.

The core challenge in synthesizing this molecule is not merely the introduction of halogens but achieving the precise 4-bromo, 7-iodo substitution pattern on the indazole ring, an electron-rich heteroaromatic system prone to electrophilic substitution.[2] This guide will compare two logical and field-proven strategies to navigate this regiochemical puzzle.

Retrosynthetic Analysis: Two Competing Pathways

A retrosynthetic analysis reveals two primary strategies for constructing the target molecule.[2] The choice between these pathways hinges on starting material availability, scalability, and the chemist's ability to control regioselectivity at each key step.

G cluster_A Pathway A: Sequential Halogenation cluster_B Pathway B: Cyclization of Dihalogenated Precursor Target This compound A1 Bromination Target->A1 C4-Br bond formation B1 Indazole Ring Formation Target->B1 N1-C7a & N1-N2 bond formation A2 7-Iodo-1H-indazole A1->A2 A3 Indazole Precursor (e.g., 7-Amino-1H-indazole) A2->A3 C7-I bond formation B2 2-Amino-3-bromo-6-iodotoluene or similar precursor B1->B2 G start 6-Nitro-o-toluidine step1 7-Nitro-1H-indazole start->step1 Diazotization (AcOH, NaNO2) [Ref: 16] step2 7-Amino-1H-indazole step1->step2 Hydrogenation (H2, Pd/C) [Ref: 16] step3 7-Iodo-1H-indazole step2->step3 Sandmeyer Iodination (NaNO2, HCl, KI) [Ref: 16] step4 This compound step3->step4 Regioselective Bromination (NBS, Acetonitrile) [Ref: 18] G start 2-Amino-3-bromo-6-iodotoluene step1 Diazonium Salt start->step1 Diazotization (NaNO2, H+) step2 Cyclization step1->step2 Intramolecular Cyclization (Reduction/Spontaneous) step3 This compound step2->step3 Tautomerization

References

A Comparative Guide to the Strategic Use of 4-Bromo-7-iodo-1H-indazole in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2][3] Its versatility and biological relevance have made the functionalization of the indazole ring a cornerstone of modern drug discovery.[4]

This guide provides an in-depth cost-benefit analysis of utilizing 4-Bromo-7-iodo-1H-indazole, a di-halogenated building block offering unique synthetic advantages. We will objectively compare its performance and economic viability against simpler, mono-halogenated alternatives, supported by experimental logic and process considerations.

The Principle of Orthogonal Reactivity: The Core Advantage

The primary value of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C and C-N bond formation—the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-Cl.[4][5] This predictable reactivity allows for programmed, sequential functionalization of the indazole core.

A chemist can selectively address the more reactive C7-Iodo position while leaving the C4-Bromo position intact for a subsequent, different transformation. This "orthogonal" handle is invaluable for building complex, asymmetrically substituted molecules in a controlled and efficient manner, a task that is often cumbersome and low-yielding with other starting materials.[6]

Start This compound Step1 First Coupling Reaction (e.g., Suzuki, Sonogashira) @ C7-Iodo Position Start->Step1 High Reactivity of C-I Bond Intermediate 4-Bromo-7-substituted-1H-indazole Step1->Intermediate Step2 Second Coupling Reaction (e.g., Buchwald-Hartwig, Heck) @ C4-Bromo Position Intermediate->Step2 Lower Reactivity of C-Br Bond End Asymmetrically Di-substituted Indazole Target Step2->End

Caption: Orthogonal synthesis workflow using this compound.

Comparative Analysis: Strategic vs. Conventional Precursors

The decision to use an advanced intermediate like this compound must be weighed against more conventional, and often cheaper, starting materials.

  • Alternative 1: Mono-Halogenated Indazoles (e.g., 4-Bromo-1H-indazole or 7-Iodo-1H-indazole)

    • Benefits: These reagents are significantly less expensive and more readily available for initial purchase.[7] Their use is economically sound for synthesizing mono-substituted indazoles.

    • Costs & Drawbacks: When the target molecule requires di-substitution, the synthetic pathway becomes protracted. It necessitates an initial coupling reaction followed by a challenging and often unselective second halogenation step. Direct bromination, for instance, can yield undesired regioisomers, complicating purification and drastically reducing overall yield.[8] This multi-step approach increases labor, solvent usage, and overall Process Mass Intensity (PMI), eroding the initial cost savings.

  • Alternative 2: Symmetrically Di-halogenated Indazoles (e.g., 3,7-Dibromo-1H-indazole)

    • Benefits: Useful for creating symmetrically substituted molecules where the same group is added to two positions.

    • Costs & Drawbacks: This alternative completely lacks the capacity for orthogonal synthesis. Attempting a mono-functionalization often results in a statistical mixture of starting material, mono-coupled, and di-coupled products, leading to a purification nightmare.

  • This compound: The Strategic Choice

    • Benefits: The key benefit is synthetic efficiency. It collapses a potentially long and low-yielding sequence into two predictable, high-yielding steps.[6] This de-risks the synthesis of complex targets, which is a paramount concern in drug development where timelines are critical.

    • Costs: The primary drawback is the high upfront cost of the reagent itself.[9] Its synthesis is a multi-step process, which is reflected in its market price.[6] However, for industrial applications, this initial cost can be offset by the significant savings in process time, materials, and waste disposal.[10]

Data Summary: A Head-to-Head Comparison
FeatureThis compoundMono-Halogenated IndazolesSymmetrically Di-Halogenated Indazoles
Initial Reagent Cost High[9]Low[7]Moderate
Orthogonal Reactivity Excellent (I vs. Br)NonePoor to None
Steps for Asymmetric Di-substitution 2 (Coupling 1, Coupling 2)3+ (Coupling, Halogenation, Coupling 2)Not feasible
Conceptual Overall Yield HighLow to ModerateN/A
Purification Complexity LowHigh (due to regioisomers)High (statistical mixtures)
Process Mass Intensity (PMI) LowerHigherN/A
Ideal Application Complex, asymmetrically di-substituted indazoles for drug discovery and process development.Simple, mono-substituted indazoles or initial exploratory work.Symmetrically di-substituted indazoles.

Experimental Protocol: Sequential Palladium-Catalyzed Cross-Coupling

This protocol demonstrates the self-validating system of using this compound, where the success of the first step sets up a clean substrate for the second.

Workflow Part 1: Selective Suzuki-Miyaura Coupling at the C7-Iodo Position
  • Rationale: The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. We can therefore use standard Suzuki conditions with high selectivity. The choice of a phosphine ligand like PPh₃ and a carbonate base is a robust, well-documented system for this type of transformation.[11]

  • Step-by-Step Protocol:

    • To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and Potassium Carbonate (K₂CO₃, 2.5 equiv.).

    • Add a solvent mixture, such as Dioxane/Water (4:1).

    • Sparge the solution with Nitrogen or Argon for 15-20 minutes to remove dissolved oxygen.

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (4-Bromo-7-aryl-1H-indazole) by column chromatography to yield the intermediate.

Workflow Part 2: Buchwald-Hartwig Amination at the C4-Bromo Position
  • Rationale: With the more reactive C7 position now functionalized, the remaining C-Br bond can be targeted. Buchwald-Hartwig amination requires a stronger catalytic system, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and a strong base like sodium tert-butoxide to facilitate the catalytic cycle for the less reactive C-Br bond.[4]

  • Step-by-Step Protocol:

    • To a dry reaction vessel under an inert atmosphere, add the 4-Bromo-7-aryl-1H-indazole intermediate from Part 1 (1.0 equiv.), the desired amine (1.2 equiv.), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.).

    • Add an anhydrous, aprotic solvent such as Toluene or Dioxane.

    • Sparge the solution with Nitrogen or Argon for 15-20 minutes.

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.).

    • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction, quench carefully with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final product by column chromatography to yield the target 4-amino-7-aryl-1H-indazole.

cluster_0 Decision Point: Synthetic Goal cluster_1 Reagent Selection cluster_2 Recommended Precursor Goal What is the target molecule? Mono Mono-Substituted Indazole Goal->Mono Simple Functionalization Di_Sym Symmetrically Di-Substituted Goal->Di_Sym Symmetrical Complexity Di_Asym Asymmetrically Di-Substituted Goal->Di_Asym Complex & Asymmetric Reagent_Mono Use 4-Bromo-1H-indazole or 7-Iodo-1H-indazole (Cost-Effective) Mono->Reagent_Mono Reagent_Di_Sym Use a Di-bromo or Di-iodo Indazole (Direct Route) Di_Sym->Reagent_Di_Sym Reagent_Di_Asym Use this compound (Strategic & Efficient) Di_Asym->Reagent_Di_Asym

Caption: Decision logic for selecting the appropriate halogenated indazole precursor.

Conclusion and Outlook

The cost-benefit analysis of this compound is a clear case of strategic investment. While its initial procurement cost is higher than that of simpler halo-indazoles, its true value is realized in the efficiency and reliability it brings to complex synthetic routes. For drug development professionals, the ability to shorten a synthesis, avoid problematic purification steps, and increase the overall yield translates directly into saved time, reduced waste, and a faster path to the target molecule.

The choice is ultimately dictated by the project's goals. For simple, mono-substituted targets, a basic halo-indazole is the logical economic choice. However, for the construction of complex, asymmetrically di-substituted indazoles that are common in modern medicinal chemistry, this compound represents a powerful and economically sound strategic tool that can significantly accelerate discovery and development timelines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Bromo-7-iodo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Bromo-7-iodo-1H-indazole (CAS No. 1449008-23-4)[1]. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data and knowledge of structurally related halogenated heterocyclic compounds. The core principle of this guide is to foster a proactive safety culture by understanding the chemical's potential hazards and implementing robust, self-validating protocols.

Hazard Identification and Risk Assessment

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not extensively published, the available safety information and data from analogous compounds, such as 4-Bromo-1H-indazole, indicate a clear set of potential hazards[1][2][3]. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Anticipated):

Based on available data for this compound and related structures, the following classifications are pertinent[1]:

  • Skin Irritation (Category 2) , Hazard Statement: H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2) , Hazard Statement: H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , Hazard Statement: H335 - May cause respiratory irritation.

A signal word of "Warning" is associated with this compound[1]. It is crucial to handle this chemical with the assumption that it may be harmful if swallowed or inhaled as a dust.

Chemical Properties:

PropertyValueSource
CAS Number 1449008-23-4[1]
Molecular Formula C7H4BrIN2[1]
Appearance Solid (Form may vary)[3][4]
Storage 2-8°C, in a dry, well-ventilated place[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing[5].
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves must be changed immediately upon contamination[5].
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling irritant and potentially toxic solid compounds[5].
Respiratory NIOSH-Approved RespiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator (e.g., N95 dust mask, half-mask with appropriate cartridges) should be determined by a formal risk assessment[6].

Diagram: PPE Workflow for Handling Halogenated Indazoles

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep Assess Risks & Verify Fume Hood Operation Don_PPE Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. Gloves (Double) Prep->Don_PPE Handle Handle this compound (Inside Fume Hood) Don_PPE->Handle Proceed to experiment Decontaminate Decontaminate Workspace Handle->Decontaminate Experiment complete Doff_PPE Doff PPE: 1. Outer Gloves 2. Face Shield & Goggles 3. Lab Coat 4. Inner Gloves Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Disposal_Workflow cluster_waste_streams Waste Segregation Start Waste Generated Solid_Waste Solid Waste (Gloves, Weigh Boats) Start->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Start->Liquid_Waste Solid_Container Designated & Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Designated & Labeled Liquid Halogenated Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7-iodo-1H-indazole
Reactant of Route 2
4-Bromo-7-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.